(E,E)-Farnesol-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
225.34 g/mol |
IUPAC Name |
(2E,6E)-3,7-dimethyl-11-(113C)methyl(11,12-13C2)dodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+/i1+1,2+1,13+1 |
InChI Key |
CRDAMVZIKSXKFV-PCOLOGECSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(E,E)-Farnesol-13C3: A Technical Guide for Researchers in Drug Development
(E,E)-Farnesol-13C3 is a stable isotope-labeled analog of (E,E)-Farnesol. This labeled form is a critical tool in research, primarily utilized as an internal standard for the precise and accurate quantification of farnesol (B120207) in complex biological matrices. Its application is particularly prominent in studies related to microbial quorum sensing, antifungal drug development, and cancer research, where farnesol is investigated as a signaling molecule. This guide provides an in-depth overview of its application, including experimental protocols and relevant biological pathways.
Core Application: Internal Standard in Mass Spectrometry
Due to its identical chemical properties to endogenous farnesol but distinct mass, this compound is the ideal internal standard for quantitative analysis using mass spectrometry (MS)-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The known concentration of the spiked this compound allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly reliable quantification of the unlabeled farnesol.
Quantitative Analysis of Farnesol
The quantification of farnesol is crucial for understanding its physiological and pathological roles. The following tables summarize typical parameters for the quantitative analysis of farnesol in biological samples, methodologies that would employ this compound as an internal standard.
Table 1: Typical Parameters for Farnesol Quantification by GC-MS
| Parameter | Value | Reference |
| Detection Limit (DL) | 0.02 ng/µl (0.09 µM) | [1][2][3] |
| Quantitation Limit (QL) | 0.05 ng/µl | [1] |
| Internal Standard | 1-Tetradecanol (in this example) | [1] |
| Extraction Solvent | Ethyl acetate (B1210297) | [1] |
| Instrumentation | Agilent Technologies 7890B GC system with FID | [1] |
Table 2: Linearity of Farnesol Quantification using a UHPLC-MS/MS Method
| Analytical Method | Linearity Range (ng/mL) | Reference |
| Protein Precipitation (PP) | 1-150 | [4] |
Experimental Protocols
General Protocol for Farnesol Quantification in Candida albicans Culture
This protocol provides a general workflow for the extraction and quantification of farnesol from a fungal culture, where this compound would be introduced as an internal standard.
a. Sample Preparation and Extraction:
-
Culture Candida albicans in a suitable medium (e.g., YPD or mRPMI) to the desired growth phase.[1]
-
Harvest culture samples at specified time points.[1]
-
Spike the samples with a known concentration of this compound.
-
Perform simultaneous cell lysis and analyte extraction by adding ethyl acetate to the whole culture samples.[1]
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the organic and aqueous phases.
-
Collect the organic (ethyl acetate) layer containing farnesol and the internal standard.
b. GC-MS Analysis:
-
Inject an aliquot of the organic extract into a GC-MS system.
-
Separate the analytes on a suitable capillary column.
-
Detect and quantify the characteristic ions for both endogenous farnesol and the this compound internal standard.
-
Calculate the concentration of endogenous farnesol based on the peak area ratio of the analyte to the internal standard and the initial concentration of the spiked internal standard.
Workflow for Quantitative Analysis of Farnesol
The following diagram illustrates a typical workflow for the quantitative analysis of farnesol from sample harvesting to data analysis.
Farnesol in Biological Signaling Pathways
Farnesol is a well-characterized quorum-sensing molecule in Candida albicans, inhibiting the yeast-to-hypha transition.[5][6][7] This effect is primarily mediated through the inhibition of the Ras-cAMP signaling pathway.[5][8]
Farnesol's Impact on the Ras-cAMP Signaling Pathway in C. albicans
The following diagram illustrates the inhibitory effect of farnesol on the Ras-cAMP pathway, which is crucial for the morphological transition of C. albicans.
In addition to its role in fungal biology, farnesol also modulates signaling pathways in human cells, such as dendritic cells, affecting immune responses.[9]
Modulation of Human Dendritic Cell Signaling by Farnesol
Farnesol has been shown to influence multiple signaling pathways in human dendritic cells, including nuclear receptors and MAPK pathways, thereby altering cytokine secretion and T-cell activation.[9]
References
- 1. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Farnesol induces hydrogen peroxide resistance in Candida albicans yeast by inhibiting the Ras-cyclic AMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Signaling Pathways Involved in Human Dendritic Cell Maturation Are Affected by the Fungal Quorum-Sensing Molecule Farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Farnesol in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesol (B120207), a 15-carbon isoprenoid alcohol, is a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the biosynthesis of cholesterol, steroid hormones, and other non-sterol isoprenoids.[1][2] Beyond its role as a metabolic precursor, farnesol has emerged as a significant signaling molecule with pleiotropic effects on various cellular processes. Its ability to modulate lipid and glucose metabolism, induce apoptosis in cancer cells, and act as a quorum-sensing molecule in fungi underscores its potential as a therapeutic agent and a target for drug development. This in-depth technical guide elucidates the biological role of farnesol in key metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.
Data Presentation: Quantitative Effects of Farnesol
The following tables summarize the quantitative effects of farnesol on various metabolic parameters as documented in the scientific literature.
| Cell Line/Model | Parameter Measured | Farnesol Concentration | Observed Effect | Reference |
| HepaRG cells | Triglyceride Accumulation | 100 µM | ~25% decrease in oleic acid-induced accumulation | [3] |
| Primary rat hepatocytes | Fatty Acid Synthase (FAS) mRNA | Not specified | Significant downregulation | [4] |
| Primary rat hepatocytes | Carnitine Palmitoyl Transferase 1a (CPT1a) mRNA | Not specified | Significant upregulation | [4] |
| KK-Ay mice (obese) | Serum Glucose | 0.5% in diet | Significantly decreased | [1] |
| KK-Ay mice (obese) | Hepatic Triglyceride Content | 0.5% in diet | Significantly decreased | [1] |
Table 1: Effects of Farnesol on Lipid and Glucose Metabolism
| Cell Line | IC50 for Apoptosis/Cell Viability | Reference |
| A549 (human lung carcinoma) | 4.5 µM (un-nebulized) | [1] |
| H460 (human lung cancer) | 35 µM (nebulized) | [1] |
| Various leukemic cell lines | 25 - 250 µM | [2] |
Table 2: Cytotoxic and Apoptotic Effects of Farnesol on Cancer Cell Lines
| Receptor/Enzyme | Assay | Farnesol Concentration | Fold Activation/Effect | Reference |
| PPARα | Luciferase Reporter Assay (CV-1 cells) | 30 µM | 5.0-fold increase in activity | [1] |
| FXR | Luciferase Reporter Assay (CV-1 cells) | 30 µM | 3.6-fold increase in activity | [1] |
| HMG-CoA Reductase | In vivo (rat liver) | 500 mg/kg body weight | No significant change in half-life | [5] |
| HMG-CoA Reductase mRNA | In vivo (rat liver) | 25 mg/100 g body weight | Increased hepatic levels | [5] |
Table 3: Farnesol's Interaction with Key Regulatory Proteins
Core Signaling Pathways Modulated by Farnesol
Farnesol exerts its metabolic effects through the modulation of several key signaling pathways. These are visually represented below using the DOT language for Graphviz.
Farnesol's Dual Activation of PPARα and FXR in Lipid Metabolism
Farnesol has been shown to activate both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Farnesoid X Receptor (FXR), two nuclear receptors that play crucial roles in lipid homeostasis.[1][3][4] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, while FXR activation influences bile acid synthesis and triglyceride metabolism.[1][3]
Caption: Farnesol's dual role in lipid metabolism via PPARα and FXR activation.
Farnesol-Induced Apoptosis via ER Stress and MAPK Signaling
In cancer cells, farnesol can induce apoptosis through the induction of endoplasmic reticulum (ER) stress and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK1/2 cascade.[2]
Caption: Farnesol-induced apoptosis through ER stress and MAPK/ERK signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the metabolic effects of farnesol.
Protocol 1: Assessment of Farnesol-Induced Lipid Accumulation in HepG2 Cells using Oil Red O Staining
This protocol is adapted from procedures used to study lipid accumulation in hepatocytes.[6]
1. Cell Culture and Treatment: a. Seed HepG2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. b. Treat the cells with varying concentrations of farnesol (e.g., 10, 50, 100 µM) or a vehicle control (e.g., ethanol) for 24-48 hours. To induce steatosis, cells can be co-incubated with oleic acid (e.g., 0.66 mM).[3]
2. Fixation: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 30 minutes at room temperature.
3. Staining: a. Wash the fixed cells three times with PBS. b. Prepare the Oil Red O working solution by dissolving 0.5 g of Oil Red O powder in 100 ml of 60% isopropanol (B130326), followed by filtration. c. Add the Oil Red O working solution to each well and incubate for 15 minutes at room temperature. d. Remove the staining solution and wash the cells with PBS until the wash solution is clear.
4. Quantification: a. After imaging the stained lipid droplets, add isopropanol to each well to elute the Oil Red O stain. b. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.
Protocol 2: Luciferase Reporter Assay for Farnesol-Mediated Activation of PPARα and FXR
This protocol is based on methodologies used to assess the activation of nuclear receptors by farnesol.[1][7]
1. Cell Transfection: a. Seed CV-1 cells in a 100-mm dish and grow to 70-80% confluency. b. Co-transfect the cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine): i. For PPARα: A luciferase reporter plasmid containing a PPAR response element (PPRE), a PPARα expression plasmid, and a Renilla luciferase control plasmid. ii. For FXR: A luciferase reporter plasmid containing an FXR response element (FXRE), an FXR expression plasmid, and a Renilla luciferase control plasmid.
2. Farnesol Treatment: a. After 5 hours of transfection, trypsinize the cells and seed them into a 96-well plate. b. Treat the cells with different concentrations of farnesol (e.g., 10, 30, 100 µM) or a known agonist for 24 hours.
3. Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. b. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. c. Express the results as fold activation relative to the vehicle-treated control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring changes in the expression of farnesol-responsive genes.[3][4][8][9]
1. RNA Isolation and cDNA Synthesis: a. Treat cells (e.g., HepG2) with farnesol as described in Protocol 1. b. Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit). c. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
2. qPCR Reaction: a. Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CPT1a, FAS, SHP) and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green). b. Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: i. Initial denaturation: 95°C for 10 minutes. ii. 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
3. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow for Investigating Farnesol's Metabolic Effects
The following diagram illustrates a typical experimental workflow for characterizing the metabolic effects of farnesol in a cellular model.
Caption: A generalized experimental workflow for studying farnesol's metabolic effects.
Conclusion and Future Directions
Farnesol is a bioactive isoprenoid with significant regulatory roles in a multitude of metabolic pathways. Its ability to modulate lipid and glucose metabolism through the activation of key nuclear receptors, coupled with its pro-apoptotic effects on cancer cells, highlights its therapeutic potential. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers and drug development professionals interested in harnessing the metabolic effects of farnesol.
Future research should focus on further elucidating the precise molecular mechanisms underlying farnesol's diverse biological activities. Investigating its potential synergistic effects with existing therapeutic agents and exploring its efficacy and safety in preclinical and clinical studies will be crucial for translating the promising in vitro findings into novel therapeutic strategies for metabolic and oncologic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesol induces fatty acid oxidation and decreases triglyceride accumulation in steatotic HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesol decreases serum triglycerides in rats: identification of mechanisms including up-regulation of PPARalpha and down-regulation of fatty acid synthase in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesol and geraniol chemopreventive activities during the initial phases of hepatocarcinogenesis involve similar actions on cell proliferation and DNA damage, but distinct actions on apoptosis, plasma cholesterol and HMGCoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Gene Expression: Quantitative Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
(E,E)-Farnesol-13C3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (E,E)-Farnesol-13C3, a stable isotope-labeled form of the naturally occurring sesquiterpene alcohol, farnesol (B120207). This document is intended to serve as a core resource for researchers and professionals in drug development and various scientific fields who utilize labeled compounds for tracking and quantification in biological systems.
Core Compound Data
The key quantitative data for this compound and its unlabeled counterpart are summarized in the table below for straightforward comparison.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Chemical Formula |
| This compound | Not available | 225.34[1] | C12¹³C₃H₂₆O |
| (E,E)-Farnesol | 106-28-5[1][2][3] | 222.37[2][4][5] | C₁₅H₂₆O |
| Farnesol (isomer mixture) | 4602-84-0[4][5][6] | 222.37[4][5] | C₁₅H₂₆O |
This compound is a labeled version of (E,E)-Farnesol, where three carbon atoms are replaced with the ¹³C isotope.[7] This isotopic labeling is crucial for its use in various analytical applications, particularly in mass spectrometry-based assays.
Experimental Protocols & Applications
Due to the specialized nature of isotopically labeled compounds, detailed experimental protocols are typically application-specific. This compound is primarily used as an internal standard in quantitative mass spectrometry for the accurate determination of farnesol levels in biological matrices.
A general workflow for such an application is outlined below.
Signaling Pathways Involving Farnesol
Farnesol is a biologically active molecule involved in various cellular processes. It is a precursor in the biosynthesis of many important organic compounds, including terpenes and steroids. One of the well-studied roles of farnesol is its function as a quorum-sensing molecule in the fungus Candida albicans, where it inhibits the transition from yeast to hyphal form, a key step in biofilm formation.
References
- 1. Buy Online TRC - this compound | LGC Standards [lgcstandards.com]
- 2. (E,E)-Farnesol CAS#: 106-28-5 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Farnesol | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Farnesol - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. medchemexpress.com [medchemexpress.com]
Applications of Stable Isotope Labeling in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has emerged as an indispensable tool in metabolomics, offering a dynamic view of metabolic processes that is unattainable with traditional steady-state measurements. By introducing isotopically enriched compounds into biological systems, researchers can trace the metabolic fate of substrates, quantify flux through pathways, and accurately measure metabolite concentrations. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for leveraging stable isotope labeling in metabolomics research and drug development.
Core Principles of Stable Isotope Labeling
At its core, stable isotope labeling involves the use of non-radioactive isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), to tag metabolites of interest.[1] These labeled compounds are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner.[1] The key difference lies in their mass, which allows for their differentiation and tracking using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
The primary applications of stable isotope labeling in metabolomics can be categorized into three main areas:
-
Metabolite Identification: The incorporation of stable isotopes into a metabolite results in a predictable mass shift in its mass spectrum, aiding in the confirmation of its elemental composition and identity.[3]
-
Metabolite Quantification: Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for accurate metabolite quantification.[4][5] By adding a known amount of a stable isotope-labeled internal standard to a sample, the concentration of the corresponding endogenous metabolite can be precisely determined, correcting for variations in sample preparation and instrument response.[4][5]
-
Metabolic Flux Analysis (MFA): This powerful technique quantifies the rates (fluxes) of metabolic reactions within a cell or organism.[6] By analyzing the distribution of isotopes in downstream metabolites over time, researchers can construct detailed maps of metabolic pathway activity, revealing how cells adapt to different conditions or respond to therapeutic interventions.[6][7]
Key Experimental Techniques and Protocols
The success of a stable isotope labeling experiment hinges on a well-designed and meticulously executed protocol. The choice of isotope, labeled substrate, and analytical platform depends on the specific research question.
Experimental Workflow Overview
A typical stable isotope labeling experiment follows a standardized workflow, from the initial cell culture and labeling to the final data analysis.
Detailed Methodologies
1. 13C-Glucose Labeling for Central Carbon Metabolism Analysis
This protocol is designed to trace the metabolism of glucose through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle in cultured mammalian cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose (uniformly labeled glucose)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare DMEM using glucose-free powder and supplement with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.
-
Labeling: Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a single time point after at least 24 hours is typically sufficient.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity and extract metabolites.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.
-
2. 15N-Glutamine Labeling for Amino Acid and Nitrogen Metabolism Analysis
This protocol traces the metabolic fate of glutamine's nitrogen atoms, providing insights into amino acid biosynthesis and nitrogen shuttling.
Materials:
-
Cell line of interest
-
Glutamine-free cell culture medium (e.g., RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-[amide-¹⁵N]-Glutamine or L-[α-¹⁵N]-Glutamine
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding and Adaptation: Seed cells as described for ¹³C-glucose labeling. The day before the experiment, switch cells to glutamine-free medium supplemented with 10% dFBS to deplete intracellular glutamine pools.
-
Preparation of Labeling Medium: Prepare glutamine-free medium supplemented with the desired concentration of ¹⁵N-labeled glutamine (e.g., 2 mM) and 10% dFBS.
-
Labeling: Replace the adaptation medium with the pre-warmed ¹⁵N-labeling medium.
-
Incubation: Incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Quenching and Extraction: Follow the same procedure as for ¹³C-glucose labeling.
-
Sample Preparation for Analysis: Follow the same procedure as for ¹³C-glucose labeling.
Data Presentation: Quantitative Insights
The quantitative data derived from stable isotope labeling experiments provide a detailed picture of metabolic activity. This data is often presented in tables to facilitate comparison between different experimental conditions.
| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis (Pyruvate Kinase) | 100 | 95 | -5% |
| Pentose Phosphate Pathway | 15 | 35 | +133% |
| PDH (Pyruvate to Acetyl-CoA) | 85 | 40 | -53% |
| Anaplerosis (Pyruvate to OAA) | 10 | 45 | +350% |
| Table 1: Example of Relative Metabolic Flux Data. This table illustrates how ¹³C-MFA can be used to quantify changes in central carbon metabolism in response to a drug treatment. Fluxes are often normalized to the glucose uptake rate. |
| Metabolite | Mass Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Drug-Treated) |
| Citrate (B86180) | M+0 | 0.10 | 0.25 |
| M+2 | 0.60 | 0.45 | |
| M+4 | 0.25 | 0.20 | |
| M+5 | 0.05 | 0.10 | |
| Glutamate (B1630785) | M+0 | 0.15 | 0.30 |
| M+5 | 0.85 | 0.70 | |
| Table 2: Example of Mass Isotopologue Distribution (MID) Data. This table shows the fractional abundance of different mass isotopologues for citrate and glutamate after labeling with [U-¹³C₅]-glutamine. Changes in the MID can indicate alterations in pathway utilization. |
| Amino Acid | 15N Enrichment (%) - 12h | 15N Enrichment (%) - 24h |
| Glutamate | 85.2 ± 3.1 | 92.5 ± 2.8 |
| Proline | 41.3 ± 2.5 | 55.7 ± 3.4 |
| Aspartate | 35.8 ± 1.9 | 48.2 ± 2.1 |
| Alanine | 28.6 ± 2.2 | 40.1 ± 2.9 |
| Table 3: Example of ¹⁵N Isotopic Enrichment Data. This table displays the percentage of ¹⁵N incorporation into various amino acids at different time points following labeling with ¹⁵N-glutamine. |
Visualization of Metabolic Pathways and Workflows
Visualizing the complex network of metabolic reactions is crucial for interpreting the data from stable isotope labeling experiments. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Conclusion
Stable isotope labeling is a powerful and versatile technique that provides unparalleled insights into the dynamic nature of metabolism. For researchers and professionals in drug development, these methods offer a robust platform for understanding disease mechanisms, identifying novel therapeutic targets, and elucidating the mode of action of new chemical entities. While the experimental and computational aspects can be complex, the depth and quality of the data generated make stable isotope labeling an essential component of the modern metabolomics toolbox. The continued evolution of analytical instrumentation and data analysis software will undoubtedly further expand the applications and accessibility of these transformative techniques.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
(E,E)-Farnesol: A Quorum Sensing Molecule with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(E,E)-Farnesol , a sesquiterpene alcohol, has emerged as a key quorum-sensing molecule (QSM) in the dimorphic fungus Candida albicans, the most common human fungal pathogen.[1][2][3][4] This molecule plays a crucial role in regulating morphological transitions, biofilm formation, and virulence, making it a subject of intense research for the development of novel antifungal strategies. This technical guide provides a comprehensive overview of the core aspects of (E,E)-farnesol as a QSM, including its mechanism of action, quantitative effects, and detailed experimental protocols for its study.
Mechanism of Action: Inhibition of Morphogenesis
(E,E)-Farnesol's primary role as a QSM in C. albicans is to prevent the transition from the yeast form to the hyphal form, a critical step for biofilm formation and tissue invasion.[1][3][5][6] At high cell densities, the accumulation of secreted farnesol (B120207) acts as a signal to the fungal population to remain in the less invasive yeast form.[5] This inhibition of filamentation is primarily achieved through the modulation of the Ras1-cAMP-PKA signaling pathway .[7]
Farnesol is thought to impact the activity of the Ras1-Cdc35 pathway, which in turn alters the morphology of C. albicans.[7] Specifically, farnesol inhibits the activity of adenylate cyclase (Cyr1), leading to decreased intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP prevents the activation of Protein Kinase A (PKA) and the downstream transcription factor Efg1, which is a key activator of hypha-specific genes.[7][9] The addition of exogenous dibutyryl-cAMP (db-cAMP) can rescue hypha formation in the presence of farnesol, supporting the model of cAMP pathway inhibition.[7]
Furthermore, farnesol has been shown to downregulate the expression of several hypha-specific and virulence-associated genes, including:
-
HWP1 (Hyphal Wall Protein 1): Essential for adhesion and biofilm formation.[1][6][10]
-
Secreted Aspartyl Proteinases (SAPs), specifically SAP2, SAP4, SAP5, and SAP6: These enzymes are crucial for nutrient acquisition and host tissue degradation.[5][10]
Conversely, farnesol can increase the transcript levels of genes typically repressed by the cAMP pathway, such as CTA1 and HSP12, which are involved in the stress response.[7]
Biosynthesis of (E,E)-Farnesol
(E,E)-Farnesol is synthesized in C. albicans via the mevalonate (B85504) pathway, a highly conserved pathway in eukaryotes for sterol biosynthesis.[2][5] The immediate precursor to farnesol is farnesyl pyrophosphate (FPP), a key branch-point intermediate.[2][11] In the sterol biosynthesis pathway, FPP is converted to squalene (B77637) by squalene synthase. However, C. albicans possesses enzymatic activity to dephosphorylate FPP to produce (E,E)-farnesol.[2][11] Inhibition of squalene synthase with agents like zaragozic acid B leads to a significant increase in farnesol production, confirming its origin from FPP.[2][11]
Quantitative Data on (E,E)-Farnesol Activity
The inhibitory effects of (E,E)-farnesol on C. albicans morphogenesis and biofilm formation are concentration-dependent. The following tables summarize key quantitative data from various studies.
| Parameter | Organism | Farnesol Concentration | Observed Effect | Reference |
| Germ Tube Formation | Candida albicans | ~30-35 µM | 50% inhibition of germ tube formation (GTF). | [3][4] |
| Candida albicans | 300 µM | Strong suppression of germ tube formation. | [10] | |
| Biofilm Formation | Candida albicans | 300 µM | Complete inhibition of biofilm formation when added at the start of adherence. | [1][12] |
| Candida albicans | 30 µM | Significant reduction in biofilm formation. | [1] | |
| Yeast Growth | Candida albicans | 300 µM | Approximately 5% reduction in yeast cell proliferation. | [10] |
| Gene Expression | Candida albicans | 300 µM | Significant decrease in HWP1 and SAP6 gene expression. | [10] |
| Candida albicans | Not specified | Downregulation of SAP2, SAP4, SAP5, and SAP6 mRNA expression. | [5][6] | |
| Polymicrobial Biofilms | C. albicans & S. aureus | 125-250 µM | MBIC50 (Minimum Biofilm Inhibitory Concentration 50%) for mixed biofilms. | [13] |
| Bacterial Effects | Staphylococcus aureus | 100 µM | Total loss of pigment accumulation (staphyloxanthin). | [14] |
| Staphylococcus aureus | 22 µg/ml (~100 µM) | Significant inhibition of biofilm formation. | [15] |
Signaling Pathways and Logical Relationships
Experimental Protocols
Farnesol Extraction and Quantification
This protocol is adapted from methods described for quantifying farnesol from C. albicans cultures.[16][17]
Materials:
-
C. albicans culture supernatant
-
n-hexane
-
Ethanol
-
9-anthroylnitrile (derivatization agent)
-
n-butanol (internal standard)
-
Acetonitrile
-
Water
-
Reverse-phase high-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Collect 2 ml of sterile-filtered culture supernatant.
-
Extract the supernatant with 5 ml of n-hexane-ethanol (90:10, vol/vol).
-
Add a known amount of n-butanol (e.g., 50 ng) as an internal standard to each sample.
-
Derivatize the extracted farnesol with 9-anthroylnitrile according to established procedures.
-
Perform reverse-phase HPLC analysis using a C18 column.
-
Use a linear gradient of acetonitrile-water (e.g., 85% to 100% over 20 minutes) as the mobile phase.
-
Quantify farnesol by comparing the peak area to a standard curve of known farnesol concentrations (ranging from 0.004 µM to 40 µM).
Biofilm Formation and Inhibition Assay
This protocol is based on the widely used microtiter plate model with XTT reduction assay for quantifying biofilm metabolic activity.[1]
Materials:
-
C. albicans strain
-
RPMI 1640 medium
-
96-well microtiter plates
-
(E,E)-Farnesol stock solution
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Grow C. albicans overnight and standardize the cell suspension to 1.0 x 10^6 cells/ml in RPMI 1640.
-
Dispense 100 µl of the cell suspension into the wells of a 96-well microtiter plate.
-
For inhibition of biofilm formation: Add various concentrations of farnesol (e.g., 0, 3, 30, 300 µM) to the wells at the time of cell seeding (or at later time points like 1, 2, or 4 hours of adherence).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
For effect on pre-formed biofilms: Form biofilms for 24 hours as described above. Then, remove the medium, wash the biofilms with PBS, and add fresh RPMI 1640 containing different farnesol concentrations. Incubate for another 24 hours.
-
After incubation, aspirate the medium and wash the biofilms three times with sterile PBS to remove non-adherent cells.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add the XTT-menadione solution to each well and incubate in the dark at 37°C for a specified time (e.g., 2 hours).
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
Gene Expression Analysis by Real-Time PCR
This protocol outlines the general steps for analyzing the effect of farnesol on gene expression in C. albicans.[10]
Materials:
-
C. albicans culture treated with and without farnesol
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
Real-time PCR system
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific primers for target genes (e.g., HWP1, SAP6) and a reference gene (e.g., ACT1)
Procedure:
-
Grow C. albicans in the presence and absence of the desired farnesol concentration (e.g., 300 µM) under conditions that induce hyphal growth.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
Set up the real-time PCR reactions using the cDNA as a template, gene-specific primers, and a qPCR master mix.
-
Perform the real-time PCR with appropriate cycling conditions.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Implications for Drug Development
The ability of (E,E)-farnesol to inhibit key virulence traits in C. albicans, particularly the yeast-to-hypha transition and biofilm formation, makes it an attractive candidate for the development of novel antifungal therapies.[1][6][18] Its mechanism of action, targeting a signaling pathway rather than essential cellular processes, may also reduce the likelihood of resistance development. Furthermore, farnesol has been shown to modulate the host immune response and affect the virulence of other pathogens, such as Staphylococcus aureus, in polymicrobial settings.[13][19][20]
Future research and development efforts could focus on:
-
Synergistic combinations: Investigating the efficacy of farnesol in combination with existing antifungal drugs.
-
Analogs and derivatives: Synthesizing more potent and stable analogs of farnesol.
-
Drug delivery systems: Developing formulations to enhance the bioavailability and targeted delivery of farnesol to infection sites.
References
- 1. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesol and Tyrosol: Secondary Metabolites with a Crucial quorum-sensing Role in Candida Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesol and Cyclic AMP Signaling Effects on the Hypha-to-Yeast Transition in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Effect of Farnesol on Responsive Gene Expressions in Hyphal Morphogenesis Transformation of Candida albicans [iem.modares.ac.ir]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Quorum Sensing Molecule Farnesol on Mixed Biofilms of Candida albicans and Staphylococcus aureus [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Secretion of E,E-Farnesol and Biofilm Formation in Eight Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Farnesol signalling in Candida albicans - more than just communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Candida albicans quorum-sensing molecule farnesol modulates staphyloxanthin production and activates the thiol-based oxidative-stress response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for (E,E)-Farnesol-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (E,E)-Farnesol-13C3, a stable isotope-labeled derivative of the naturally occurring sesquiterpene alcohol, farnesol (B120207). This guide is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this valuable tool for a variety of experimental applications, from quantitative analysis to metabolic flux studies.
Introduction to (E,E)-Farnesol and its Isotopologue
(E,E)-Farnesol is a biologically active isoprenoid alcohol that plays a crucial role in various physiological processes. It is a key intermediate in the biosynthesis of cholesterol, steroids, and other isoprenoids in mammals[1]. In the fungus Candida albicans, it acts as a quorum-sensing molecule, inhibiting the transition from yeast to hyphal form and thereby regulating biofilm formation[1][2][3]. Furthermore, farnesol and its derivatives are ligands for the farnesoid X receptor (FXR), a nuclear receptor that governs bile acid homeostasis and lipid and glucose metabolism[4][5][6][7][8]. Given its diverse biological activities, the accurate quantification and metabolic tracing of farnesol are critical in many research areas.
This compound is a stable isotope-labeled version of (E,E)-Farnesol, where three carbon atoms have been replaced with the heavy isotope, 13C. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements[9][10][11].
Commercial Suppliers of this compound
Several chemical suppliers specialize in the synthesis and distribution of isotopically labeled compounds for research purposes. The following table summarizes the key commercial suppliers of this compound and the typical data they provide. Please note that specific details such as isotopic purity and available formats may vary by batch and should be confirmed with the supplier.
| Supplier | Product Name | Catalog Number (Example) | Molecular Formula | Molecular Weight | Typical Purity | Available Formats |
| MedChemExpress | This compound | HY-W749519 | C₁₂¹³C₃H₂₆O | 225.34 | ≥98% (Chemical Purity) | Solid |
| LGC Standards (TRC) | This compound | F102434 | C₁₂¹³C₃H₂₆O | 225.34 | High Purity (Isotopic purity often >99%) | Neat or in Solution |
Note: This information is based on publicly available data and may be subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for the most accurate and up-to-date information.
Quantitative Analysis of (E,E)-Farnesol using this compound as an Internal Standard
The following protocol outlines a general procedure for the quantification of (E,E)-farnesol in a biological matrix (e.g., plasma, cell culture supernatant) using this compound as an internal standard, followed by analysis with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
1. Materials and Reagents:
-
(E,E)-Farnesol (unlabeled standard)
-
This compound (internal standard)
-
Organic solvent for extraction (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate (B86663)
-
Derivatizing agent (for GC-MS, e.g., BSTFA with 1% TMCS)
-
High-purity solvents for LC-MS (e.g., methanol (B129727), acetonitrile (B52724), water with formic acid)
-
Biological matrix (e.g., plasma, cell lysate, culture medium)
2. Sample Preparation:
-
Spiking with Internal Standard: To a known volume or weight of the biological sample, add a precise amount of this compound solution at a concentration that yields a detector response similar to the expected concentration of the endogenous farnesol.
-
Liquid-Liquid Extraction:
-
Add a volume of organic extraction solvent (e.g., 3 volumes of ethyl acetate) to the sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
-
Reconstitution/Derivatization:
-
For LC-MS: Reconstitute the dried extract in a suitable mobile phase for injection.
-
For GC-MS: Derivatize the hydroxyl group of farnesol to increase its volatility. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
3. Instrumental Analysis:
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both unlabeled farnesol and this compound. For the TMS-derivatized compounds, monitor ions such as m/z 69, 135, and the molecular ion region for both the analyte and the internal standard.
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both unlabeled farnesol and this compound.
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the unlabeled farnesol to the this compound internal standard against the concentration of the unlabeled farnesol standards.
-
Determine the concentration of farnesol in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Caption: Experimental workflow for quantitative analysis of farnesol.
Key Signaling Pathways Involving Farnesol
(E,E)-Farnesol is a signaling molecule in a variety of biological contexts. Understanding these pathways is crucial for designing experiments and interpreting results.
Protein Farnesylation Pathway
Protein farnesylation is a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue at the C-terminus of a target protein. This modification is crucial for the proper localization and function of many proteins involved in cellular signaling, including members of the Ras superfamily of small GTPases.
Caption: The protein farnesylation signaling cascade.
Farnesoid X Receptor (FXR) Signaling Pathway
Farnesol and its metabolites can act as ligands for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR in the liver and intestine triggers a cascade of gene expression changes that maintain metabolic homeostasis.
Caption: The farnesoid X receptor (FXR) signaling pathway.
Quorum Sensing in Candida albicans
In the opportunistic fungal pathogen Candida albicans, farnesol acts as a quorum-sensing molecule that regulates the morphological transition from yeast to hyphae, a key virulence factor.
Caption: Farnesol-mediated quorum sensing in Candida albicans.
Conclusion
This compound is an indispensable tool for researchers studying the multifaceted roles of farnesol in biology. Its use as an internal standard enables accurate and precise quantification, which is essential for understanding the dynamics of farnesol in various biological systems. This technical guide provides a starting point for sourcing and utilizing this labeled compound, along with an overview of the key signaling pathways in which farnesol participates. For specific applications, it is always recommended to consult the latest research literature and the technical documentation provided by the suppliers.
References
- 1. Quorum Sensing in Dimorphic Fungi: Farnesol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Farnesol signalling in Candida albicans - more than just communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor-Acting through bile acids to treat metabolic disorders. | Semantic Scholar [semanticscholar.org]
- 6. karger.com [karger.com]
- 7. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Farnesol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Farnesol (B120207) is an acyclic sesquiterpene alcohol that plays a significant role as a quorum-sensing molecule in fungi like Candida albicans and is a common ingredient in cosmetics and fragrances.[1][2][3] Accurate quantification of farnesol in various matrices is crucial for research in microbiology, dermatology, and product development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and effective method for the detection and quantification of volatile compounds like farnesol.[4] This document provides a detailed protocol for the quantification of farnesol using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Ethyl acetate (B1210297), Methyl tert-butyl ether (MTBE), Methanol (all HPLC or GC grade)
-
Standards: Farnesol (trans,trans-farnesol, ≥96%), 1-Tetradecanol (B3432657) (Internal Standard, IS)
-
Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663), Deionized water
-
Derivatization Agent (Optional): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-Trimethylsilylimidazole (TSIM)[5]
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (4 mM 1-Tetradecanol): Dissolve 430 mg of 1-tetradecanol in 500 mL of ethyl acetate.[1] Store at -20°C.
-
Farnesol Stock Solution (1 mg/mL): Accurately weigh 10 mg of farnesol standard and dissolve it in 10 mL of methanol. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by diluting the farnesol stock solution with the extraction solvent (e.g., ethyl acetate or MTBE) to achieve concentrations across the desired linear range (e.g., 0.1 to 10 µg/mL).[6] For a typical range, concentrations of 0.5, 1, 2, 5, and 10 µg/mL are suitable.[6][7] Add a constant concentration of the internal standard to each calibration standard.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for biological cultures and cosmetic products.
Protocol 3.1: Extraction from Biological Cultures (e.g., C. albicans) [1][2]
-
Transfer 10 mL of the culture sample into a glass screw-cap tube.
-
Add 1.5 mL of extraction solution (ethyl acetate containing the internal standard, 1-tetradecanol, at a concentration of ~17.2 ng/µL).[2]
-
Vortex the tube vigorously for 2 minutes.
-
Add 1.0 mL of 5 M NaCl solution to facilitate phase separation.[1]
-
Vortex for an additional 10 seconds.
-
Centrifuge at 3000 rpm for 12 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer (ethyl acetate) to a 2 mL amber autosampler vial.
-
The sample is now ready for GC-MS analysis. For long-term storage, keep at -20°C.[2]
Protocol 3.2: Extraction from Cosmetic Products (e.g., Creams, Lotions) [6][7]
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Add the internal standard solution.
-
Mix thoroughly for 30 minutes using a sample mixer.
-
Add ~5 g of anhydrous sodium sulfate to remove water.
-
Centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant (MTBE layer) and filter it using a 0.45 µm syringe filter into an autosampler vial for GC-MS analysis.
GC-MS Analysis
Farnesol can be analyzed directly, particularly on a polar column.[8] On non-polar columns, derivatization may be necessary to prevent peak tailing and improve linearity due to the polar hydroxyl group.[5][8]
4.1 Derivatization (Optional Silylation) [5]
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent mixture (e.g., MSTFA:TSIM, 9:1 v/v).
-
Incubate at room temperature for 30 minutes.
-
Add 950 µL of the extraction solvent (e.g., ethyl acetate or MTBE) before injection.
4.2 Instrument Parameters The following tables summarize typical GC-MS parameters.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Setting 1 (Polar Column)[1] | Setting 2 (Non-polar Column)[6] |
| Column | HP-Innowax (30 m x 0.25 mm, 0.25 µm) | vf-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Hydrogen | Helium |
| Flow Rate | Constant flow | 1.0 mL/min |
| Inlet Mode | Splitless | Pulsed Splitless |
| Injection Vol. | 2 µL | 2 µL |
| Inlet Temp. | 250°C | 250°C |
| Oven Program | 90°C, ramp at 30°C/min to 245°C, hold for 7 min | 60°C (2 min), ramp 3°C/min to 125°C, ramp 7°C/min to 230°C, ramp 20°C/min to 300°C (5 min) |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selective Ion Monitoring (SIM) |
| Quantifier Ion (Farnesol) | m/z 69[9] |
| Qualifier Ions (Farnesol) | m/z 81, 93[9] |
| Quantifier Ion (1-Tetradecanol) | m/z 57 |
| Qualifier Ions (1-Tetradecanol) | m/z 70, 83 |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the farnesol peak area to the internal standard peak area against the concentration of the farnesol calibration standards.
-
Linearity: Assess the linearity of the calibration curve by calculating the coefficient of determination (r²), which should be >0.995.[6]
-
Quantification: Determine the concentration of farnesol in the unknown samples by using the linear regression equation derived from the calibration curve.
-
Validation: The method should be validated for parameters such as limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Data Presentation
Table 3: Method Validation Parameters for Farnesol Quantification
| Parameter | Typical Value | Reference |
| Linear Range | 0.5 - 5 µg/mL | [6] |
| Coefficient of Determination (r²) | > 0.995 | [6] |
| Limit of Detection (LOD) | 0.02 ng/µL (0.09 µM) | [1][10] |
| Limit of Quantification (LOQ) | 0.05 ng/µL or 10 µg/g | [1][7] |
| Recovery | 84 - 119% | [6] |
| Precision (CV%) | < 13.5% | [6] |
Visualization
References
- 1. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. calibration curve in GC-MS - Chromatography Forum [chromforum.org]
- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 10. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Farnesol Uptake and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the cellular uptake and metabolism of farnesol (B120207), a sesquiterpenoid with promising therapeutic potential. The provided protocols offer detailed methodologies for quantifying farnesol and its metabolites, as well as for assessing its impact on key signaling pathways.
Introduction
Farnesol (FOH) is a naturally occurring isoprenoid alcohol found in many essential oils and is also an intermediate in the biosynthesis of sterols and other isoprenoids in plants, animals, and fungi.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Understanding the mechanisms of farnesol uptake and its subsequent metabolic fate within cells is crucial for elucidating its mode of action and for the development of farnesol-based therapeutics. Farnesol has been shown to modulate several key oncogenic signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1]
Data Presentation: Quantitative Analysis of Farnesol
The following tables summarize key quantitative parameters related to the analysis of farnesol.
| Parameter | Method | Matrix | Value | Reference |
| Detection Limit (DL) | GC-FID | Culture Media | 0.02 ng/µL (0.09 µM) | [3][4] |
| Quantitation Limit (QL) | GC-FID | Culture Media (YPD & mRPMI) | 0.05 ng/µL | [5] |
| Encapsulation Efficiency | HPLC | Nanoliposomes (SUVs) | 98.15% | [6] |
| HPLC Retention Time | HPLC | Conditioned Medium | 30.5 min | [7] |
Experimental Protocols
Protocol 1: Quantification of Farnesol in Biological Samples using Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from a method for quantifying farnesol in fungal cultures and can be modified for use with mammalian cell cultures.[3][4][5]
1. Sample Preparation (Cell Culture)
-
Culture cells to the desired confluency in appropriate multi-well plates or flasks.
-
Treat cells with farnesol at various concentrations and time points.
-
For intracellular farnesol: a. Aspirate the culture medium. b. Wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS). c. Lyse the cells directly in the well by adding ethyl acetate (B1210297). Scrape the cells and collect the lysate.
-
For extracellular farnesol: a. Collect the culture medium. b. Centrifuge to remove any detached cells or debris.
-
For whole culture analysis: a. Collect the entire culture (medium and cells).
2. Extraction
-
Transfer the cell lysate, supernatant, or whole culture to a glass tube.
-
Add an internal standard (e.g., 1-tetradecanol) to each sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of farnesol into the ethyl acetate phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper ethyl acetate layer to a new glass vial for GC analysis.
3. GC-FID Analysis
-
Instrument: Agilent 7890 B Gas Chromatography system with a Flame Ionization Detector (FID).[5]
-
Column: HP-Innowax column (30 m length x 0.25 mm diameter x 0.25 µm film thickness).[5]
-
Carrier Gas: Hydrogen.[5]
-
Injection Volume: 2 µL (splitless).[5]
-
Temperature Program:
-
Detector Temperature: 285°C.
-
Injector Temperature: 250°C.[8]
4. Data Analysis
-
Generate a standard curve using known concentrations of farnesol.
-
Quantify the amount of farnesol in the samples by comparing the peak areas to the standard curve, normalized to the internal standard.
Protocol 2: Analysis of Farnesol-Modulated Signaling Pathways by Western Blot
This protocol provides a general framework for assessing the phosphorylation status of key proteins in signaling pathways affected by farnesol, such as the PI3K/Akt and Ras/Raf/ERK pathways.[9][10][11]
1. Cell Culture and Treatment
-
Plate cells to achieve 70-80% confluency at the time of harvesting.[10]
-
Treat cells with the desired concentrations of farnesol for various time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[10]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[10]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
5. Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
6. Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imager or X-ray film.[10]
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt, total ERK) or a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software.
Visualizations: Signaling Pathways and Experimental Workflows
Discussion
The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of farnesol. The GC-FID method offers high sensitivity and specificity for the quantification of farnesol in complex biological matrices.[3][4] The ability to separately analyze intracellular and extracellular concentrations allows for a detailed understanding of farnesol uptake, accumulation, and secretion.
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying farnesol's biological activities. By examining the phosphorylation status of key signaling proteins, researchers can map the pathways modulated by farnesol treatment. Farnesol has been shown to inhibit the PI3K/Akt and Ras/Raf/ERK pathways, both of which are critical for cell survival and proliferation.[6] Furthermore, farnesol can modulate the NF-κB signaling pathway, which plays a central role in inflammation and immunity.[12]
The provided diagrams offer a visual representation of the experimental workflow and the intricate signaling networks influenced by farnesol. These visualizations can aid in experimental design and data interpretation. By employing these methodologies, researchers can gain valuable insights into the therapeutic potential of farnesol and pave the way for its clinical application.
References
- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOCELL | Free Full-Text | Farnesol as a multifunctional candidate for treatment development [techscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesol Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ocl-journal.org [ocl-journal.org]
- 9. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB-dependent Transcriptional Activation in Lung Carcinoma Cells by Farnesol Involves p65/RelA(Ser276) Phosphorylation via the MEK-MSK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Farnesol Analysis in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesol (B120207), a naturally occurring sesquiterpene alcohol, is a key intermediate in the biosynthesis of sterols and other isoprenoids. It has garnered significant interest in biomedical research due to its diverse biological activities, including anti-cancer, anti-inflammatory, and quorum-sensing properties. In cell culture models, farnesol has been shown to induce apoptosis, modulate signaling pathways, and influence cell proliferation.[1][2] Accurate and reliable quantification of farnesol in cell cultures is crucial for understanding its mechanisms of action and for its potential development as a therapeutic agent.
This document provides detailed protocols for the sample preparation of both cell pellets and culture supernatants for the analysis of farnesol, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it outlines key signaling pathways affected by farnesol.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of farnesol based on established gas chromatography methods. While this data is derived from studies on Candida albicans, it provides a strong indication of the analytical performance achievable for cell culture samples.
| Parameter | Value | Method | Source |
| Detection Limit (DL) | 0.02 ng/µL (0.09 µM) | Gas Chromatography (GC) | [3][4][5] |
| Quantitation Limit (QL) | 0.05 ng/µL | Gas Chromatography (GC) | [6] |
| Overall Recovery | 94% | Solvent Extraction | [7] |
Experimental Protocols
Protocol 1: Farnesol Extraction from Adherent Mammalian Cell Pellets
This protocol details the harvesting of adherent cells and the subsequent liquid-liquid extraction of farnesol for GC-MS analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade), ice-cold
-
Chloroform (B151607) (HPLC grade), ice-cold
-
Ultrapure water
-
5M NaCl solution
-
Cell scraper
-
15 mL conical tubes
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Nitrogen gas evaporator or SpeedVac
Procedure:
-
Cell Culture: Culture adherent cells in appropriate multi-well plates or flasks to the desired confluency.
-
Cell Washing:
-
Aspirate the culture medium from the cells.
-
Gently wash the cell monolayer twice with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after the final wash.
-
-
Cell Harvesting and Lysis:
-
Add 1 mL of ice-cold methanol to each well (for a 6-well plate; adjust volume accordingly for other formats).
-
Immediately scrape the cells from the surface using a cell scraper.
-
Transfer the cell suspension (lysate) to a 15 mL conical tube.
-
-
Liquid-Liquid Extraction:
-
To the 1 mL of cell lysate in methanol, add 1 mL of chloroform and 1 mL of ultrapure water, resulting in a 1:1:1 ratio of methanol:chloroform:water.[8]
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1.0 mL of 5 M NaCl solution to facilitate phase separation and vortex for an additional 10 seconds.
-
Centrifuge the tubes at 3000 rpm for 12 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing farnesol.
-
-
Sample Collection:
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas or using a SpeedVac.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for GC-MS analysis, such as ethyl acetate (B1210297) or hexane. The final volume should be chosen based on the expected concentration of farnesol and the sensitivity of the instrument.
-
-
Analysis:
-
Transfer the reconstituted sample to a GC vial for analysis.
-
Protocol 2: Farnesol Extraction from Cell Culture Supernatant
This protocol is for the extraction of farnesol that has been secreted into the cell culture medium.
Materials:
-
Ethyl acetate (HPLC grade)
-
5M NaCl solution
-
15 mL conical tubes
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Nitrogen gas evaporator or SpeedVac
Procedure:
-
Collect Supernatant: Collect the cell culture medium from the cell culture plates or flasks and transfer it to a 15 mL conical tube.
-
Centrifuge: Centrifuge the supernatant at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells or debris.
-
Extraction:
-
Transfer a known volume (e.g., 10 mL) of the clarified supernatant to a new glass screw-cap tube.
-
Add 1.5 mL of ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Add 1.0 mL of 5 M NaCl solution, vortex for 10 seconds, and then centrifuge at 3000 rpm for 12 minutes to separate the phases.
-
-
Sample Collection:
-
Carefully collect the upper ethyl acetate phase and transfer it to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable volume of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
-
-
Analysis:
-
Transfer the reconstituted sample to a GC vial for analysis.
-
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the cellular pathways affected by farnesol, the following diagrams are provided.
Farnesol has been shown to impact several key signaling pathways within mammalian cells, notably inhibiting pathways that promote cell proliferation and survival.
Disclaimer: These protocols provide a general framework. Optimization may be required depending on the specific cell line, culture conditions, and analytical instrumentation used. It is recommended to include an internal standard during the extraction process for accurate quantification.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.de [fishersci.de]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery of E,E-farnesol from cultures of yeast erg9 mutants: extraction with polymeric beads and purification by normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Fungal Biofilm Secrets: Applications of (E,E)-Farnesol-13C3 in Research
For Immediate Release
[City, State] – [Date] – To aid researchers, scientists, and drug development professionals in the battle against resilient fungal biofilms, we present detailed application notes and protocols for the use of (E,E)-Farnesol-13C3. This isotopically labeled quorum-sensing molecule offers a powerful tool to dissect the intricate metabolic pathways and communication networks within these complex microbial communities. The following information provides a comprehensive guide to leveraging this advanced research compound.
Application Notes
(E,E)-Farnesol is a well-documented quorum-sensing molecule produced by various fungi, most notably Candida albicans. It plays a crucial role in regulating morphogenesis, specifically by inhibiting the yeast-to-hyphae transition, a critical step in biofilm formation and virulence[1][2]. The introduction of a stable isotope-labeled version, this compound, provides an invaluable tracer for elucidating its precise mechanisms of action and metabolic fate within the biofilm matrix.
Key Applications:
-
Metabolic Fate Analysis: this compound allows for the precise tracking of farnesol (B120207) uptake, distribution, and biotransformation within fungal biofilms. By using techniques such as mass spectrometry, researchers can identify and quantify farnesol metabolites, providing insights into how the fungal cells process this signaling molecule.
-
Quantitative Uptake Studies: The 13C label enables accurate quantification of farnesol incorporation into different cellular compartments (e.g., cell membrane, cytoplasm) and the extracellular matrix of the biofilm. This information is critical for understanding the pharmacokinetics of farnesol and potential drug delivery strategies.
-
Target Identification: By tracing the metabolic journey of this compound, researchers can identify the molecular targets with which it and its metabolites interact. This can lead to the discovery of novel drug targets for antifungal therapies.
-
Flux Analysis in Quorum Sensing: In combination with other isotopic tracers, this compound can be used in metabolic flux analysis studies to understand how quorum sensing impacts central carbon metabolism and other key metabolic pathways within the biofilm.
-
Mechanism of Action Studies: Understanding how farnesol is metabolized can shed light on its downstream signaling effects. For instance, determining if a metabolite of farnesol, rather than farnesol itself, is the active inhibitor of filamentation can refine our understanding of its quorum-sensing role.
Quantitative Data Summary:
The inhibitory effects of unlabeled (E,E)-Farnesol on fungal biofilm formation have been extensively studied. The following table summarizes key quantitative data from the literature, which can serve as a baseline for designing experiments with this compound.
| Fungal Species | Farnesol Concentration | Effect on Biofilm | Reference |
| Candida albicans | 3 µM | Formation of true hyphae observed | [3] |
| Candida albicans | 30 µM | Formation of pseudohyphae observed | [3] |
| Candida albicans | 300 µM | Complete inhibition of biofilm formation when added at the start of cell adherence. Scant biofilm composed of yeast cells and pseudohyphae when added to pre-adhered cells. | [1][2][3] |
| Candida tropicalis | 300 µM | Significant reduction in biofilm formation. | |
| Mixed Biofilms (C. albicans & S. aureus) | 125-250 µM | Minimal Biofilm Inhibitory Concentration (MBIC50) | [4] |
| Trichosporon asahii | 150 µM | 50% decrease in biomass of immature biofilms. | [5] |
| Trichosporon inkin | 150 µM | 50% decrease in cell viability and biomass of immature biofilms. | [5] |
Experimental Protocols
The following protocols are adapted from established methodologies for stable isotope labeling in microbial metabolomics and can be specifically applied to the use of this compound in fungal biofilm research.
Protocol 1: Fungal Biofilm Formation with this compound Treatment
Objective: To cultivate fungal biofilms in the presence of this compound for subsequent analysis.
Materials:
-
Fungal strain of interest (e.g., Candida albicans SC5314)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution (in a suitable solvent like methanol (B129727) or ethanol)
-
Sterile multi-well plates (e.g., 96-well, 24-well, or 6-well) or other surfaces for biofilm growth (e.g., silicone elastomer discs)
-
Incubator at 37°C with 5% CO2 (if required)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Grow the fungal strain overnight in a suitable liquid medium at 30°C with shaking. Wash the cells twice with PBS and resuspend in the biofilm growth medium to a final concentration of 1 x 10^6 cells/mL.
-
Biofilm Seeding: Dispense the cell suspension into the wells of the multi-well plate or onto the desired surface.
-
Adhesion Phase: Incubate at 37°C for 90 minutes to allow the cells to adhere to the surface.
-
Treatment with this compound: After the adhesion phase, gently wash the wells with PBS to remove non-adherent cells. Add fresh biofilm growth medium containing the desired concentration of this compound (e.g., 30 µM or 300 µM). Include a vehicle control (medium with the solvent used for the farnesol stock) and a no-treatment control.
-
Biofilm Growth: Incubate the plates at 37°C for 24-48 hours to allow for biofilm formation.
-
Harvesting: After incubation, the biofilms can be harvested for various downstream analyses as described in the following protocols. For biomass quantification, proceed with crystal violet staining. For metabolic analysis, proceed with Protocol 2.
Protocol 2: Extraction of Metabolites from Fungal Biofilms Treated with this compound
Objective: To extract intracellular and extracellular metabolites, including labeled farnesol and its derivatives, from fungal biofilms.
Materials:
-
Fungal biofilms grown with this compound (from Protocol 1)
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)
-
Extraction solvent (e.g., acetonitrile (B52724):methanol:water, 40:40:20, pre-chilled to -20°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Metabolism Quenching: Rapidly aspirate the growth medium from the biofilm. Immediately add ice-cold quenching solution to the biofilm to halt metabolic activity. Incubate on ice for 5 minutes.
-
Cell Lysis and Extraction: Aspirate the quenching solution. Add the pre-chilled extraction solvent to the biofilm. Scrape the biofilm from the surface using a cell scraper.
-
Homogenization: Transfer the cell suspension to a microcentrifuge tube. Homogenize using a bead beater or sonicator to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried metabolite extract at -80°C until analysis by mass spectrometry.
Protocol 3: LC-MS/MS Analysis for the Detection and Quantification of this compound and its Metabolites
Objective: To analyze the extracted metabolites for the presence and abundance of 13C-labeled farnesol and its derivatives.
Materials:
-
Dried metabolite extracts (from Protocol 2)
-
Reconstitution solvent (e.g., 50% methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column for separation of small molecules (e.g., C18 column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Unlabeled (E,E)-Farnesol standard
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of reconstitution solvent. Vortex and centrifuge to remove any insoluble material.
-
LC Separation: Inject the reconstituted sample onto the LC system. Develop a gradient elution method to achieve good chromatographic separation of farnesol and its potential metabolites.
-
MS/MS Detection: Operate the mass spectrometer in a positive or negative ionization mode, depending on the analytes of interest.
-
Targeted Analysis: Set up the mass spectrometer to specifically monitor for the mass-to-charge ratio (m/z) of this compound and its predicted metabolites. The 13C3 label will result in a +3 Da mass shift compared to the unlabeled compound.
-
Fragmentation Analysis: For identification of unknown metabolites, perform fragmentation (MS/MS) analysis on the parent ions of interest. The fragmentation pattern of the labeled compounds can be compared to that of the unlabeled standard to confirm their identity.
-
Data Analysis: Use appropriate software to integrate the peak areas of the labeled compounds. The abundance of the 13C-labeled species can be used to determine the extent of uptake and metabolism of farnesol.
Visualizations
Caption: Farnesol-mediated quorum sensing pathway in Candida albicans.
References
Quantitative Analysis of Farnesol in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of farnesol (B120207) in various biological samples. Farnesol, a sesquiterpene alcohol, is a quorum-sensing molecule in fungi and has been investigated for its potential roles in various cellular processes, including cell signaling and as a therapeutic agent. Accurate quantification of farnesol in biological matrices is crucial for understanding its physiological and pathological roles. The following sections detail methodologies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), sample preparation protocols, and an overview of farnesol-related signaling pathways.
Analytical Methodologies
The quantification of farnesol in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry, offering high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like farnesol. Derivatization is sometimes employed to improve the chromatographic properties of farnesol, though direct analysis is also common.
Key Features of GC-MS Analysis:
-
High Sensitivity: Capable of detecting farnesol at low concentrations.
-
Good Resolution: Provides excellent separation of farnesol isomers.
-
Versatility: Applicable to a wide range of biological samples after appropriate extraction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative and powerful approach for farnesol quantification, particularly for complex biological matrices. It often requires less sample cleanup compared to GC-MS and can be more suitable for high-throughput analysis. An ultra-high performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer provides fast and selective analysis[1].
Key Features of LC-MS/MS Analysis:
-
High Specificity: The use of multiple reaction monitoring (MRM) enhances selectivity.
-
Reduced Sample Preparation: Direct injection of extracts is often possible.
-
High Throughput: Faster analysis times compared to traditional GC-MS methods.
Quantitative Data Summary
The following tables summarize quantitative data for farnesol in different biological samples as reported in the literature. These values can serve as a reference for researchers designing their own quantitative experiments.
Table 1: Farnesol Quantification in Fungal Cultures
| Organism | Culture Condition | Sample Type | Farnesol Concentration | Analytical Method | Reference |
| Candida albicans SC5314 | YPD medium, 30°C | Whole culture | 1 ng/μL (4.49 μM) after 12-24h | GC-FID | [2] |
| Candida albicans SC5314 | mRPMI medium, 30°C | Whole culture | Variable, dependent on growth phase | GC-FID | [2] |
| Candida auris | Biofilm in RPMI-1640 | Supernatant & Biofilm cells | Strain-dependent | GC-MS | [3] |
Table 2: Method Validation Parameters for Farnesol Quantification
| Parameter | GC-FID Method (C. albicans cultures) | UHPLC-MS/MS Method (Vaginal Fluid) |
| Limit of Detection (LOD) | 0.02 ng/µL (0.09 µM) | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.05 ng/μL[4] | Not explicitly stated |
| Linearity Range | Not explicitly stated | Not explicitly stated |
| Precision | Relative error ≤ 0.10[4] | Suitable accuracy and precision reported[5] |
| Accuracy | Validated | Suitable accuracy and precision reported[5] |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below.
Protocol 1: Quantification of Farnesol in Fungal Cultures (e.g., Candida albicans) by GC-MS
This protocol is adapted from methodologies used for quantifying farnesol in Candida species cultures[6][7].
1. Sample Preparation and Extraction: a. Harvest the fungal culture (e.g., 10 mL) by centrifugation. b. To analyze both intracellular and extracellular farnesol, process the whole culture, cell pellet, and supernatant separately[8]. c. For the whole culture and cell pellet, perform simultaneous cell lysis and extraction by adding an equal volume of ethyl acetate (B1210297) containing an internal standard (e.g., 1-tetradecanol)[2][9]. d. For the supernatant, perform liquid-liquid extraction with ethyl acetate. e. Vortex vigorously for 5 minutes to ensure thorough mixing and extraction. f. Centrifuge to separate the organic and aqueous phases. g. Carefully transfer the upper ethyl acetate layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumental Parameters:
- Gas Chromatograph: Agilent 6850 or similar.
- Column: HP-Innowax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column[3].
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 40°C.
- Ramp: 10°C/min to 320°C.
- Hold: 7 minutes at 320°C[3].
- Injection Volume: 1 µL.
- Mass Spectrometer: Ion trap or quadrupole analyzer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.
Protocol 2: Quantification of Farnesol in Human Plasma by LC-MS/MS
This protocol provides a general framework for farnesol quantification in plasma, based on established bioanalytical methods.
1. Sample Preparation and Extraction: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing an internal standard (e.g., deuterated farnesol) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase. g. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumental Parameters:
- Liquid Chromatograph: UHPLC system (e.g., Agilent 1290 Infinity LC)[1].
- Column: A reversed-phase column suitable for lipid analysis (e.g., C18 or a charged hybrid stationary phase modified with a pentafluorophenyl group)[5].
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient Elution: Optimize the gradient to achieve good separation of farnesol from matrix components.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 25 - 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Data Acquisition: Multiple Reaction Monitoring (MRM).
- Farnesol Transition: Precursor ion (e.g., [M+H]+ or [M+Na]+) -> Product ion(s). Specific m/z values need to be determined empirically.
Signaling Pathways and Experimental Workflows
Visual representations of a key signaling pathway involving farnesol and a typical experimental workflow for its quantification are provided below.
Caption: Farnesol signaling pathway in Candida albicans.
Caption: Experimental workflow for farnesol quantification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Candida albicans quorum-sensing molecule farnesol alters sphingolipid metabolism in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do farnesol and tyrosol production in Candidozyma auris biofilms reflect virulence potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Signaling Pathways Involved in Human Dendritic Cell Maturation Are Affected by the Fungal Quorum-Sensing Molecule Farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E,E)-Farnesol-13C3 in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-Farnesol is a naturally occurring sesquiterpene alcohol with a significant role in various biological processes. It is a key signaling molecule in quorum sensing for the fungus Candida albicans, and in mammalian systems, it is an intermediate in the biosynthesis of isoprenoids and cholesterol.[1][2] Farnesol (B120207) has garnered interest in drug discovery due to its pro-apoptotic, anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][3][4] (E,E)-Farnesol-13C3 is a stable isotope-labeled analog of (E,E)-Farnesol, containing three Carbon-13 atoms. This isotopic labeling makes it an invaluable tool for highly specific and sensitive quantification of farnesol in complex biological matrices through mass spectrometry-based methods. It also serves as a tracer to elucidate the metabolic fate of farnesol in cellular and in vivo models, providing critical data for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development.
Application 1: Accurate Quantification of Farnesol in Biological Samples using Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable isotope dilution coupled with mass spectrometry is the gold standard for the accurate quantification of small molecules in complex biological samples. This compound serves as an ideal internal standard for this purpose. Due to its identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The known concentration of the spiked-in this compound allows for precise correction of any sample loss during extraction and analytical variability, leading to highly accurate quantification of the unlabeled farnesol.
Experimental Protocol: Quantification of Farnesol in Cell Culture Supernatant
Objective: To accurately quantify the concentration of farnesol secreted by Candida albicans into the culture medium.
Materials:
-
Candida albicans culture
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound solution (1 mg/mL in ethanol, as internal standard)
-
Ethyl acetate (B1210297)
-
5 M NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Collection: Grow C. albicans in YPD medium for the desired time. Harvest 10 mL of the culture and centrifuge to separate the supernatant from the cell pellet.[5]
-
Internal Standard Spiking: To the 10 mL of supernatant, add a known amount of this compound (e.g., 50 µL of a 1 µg/mL solution).
-
Liquid-Liquid Extraction:
-
Sample Concentration:
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate or mobile phase for LC-MS).
-
Inject an aliquot into the GC-MS or LC-MS/MS system.
-
-
Data Analysis:
-
Monitor the specific mass transitions for both unlabeled farnesol and this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of farnesol in the original sample using a calibration curve prepared with known concentrations of unlabeled farnesol and a fixed concentration of the internal standard.
-
Data Presentation: Quantitative Analysis of Farnesol Secretion
| Sample Condition | Farnesol Concentration (µM) | Standard Deviation |
| C. albicans WT (24h) | 25.3 | 2.1 |
| C. albicans WT (48h) | 48.7 | 4.5 |
| Farnesol Synthesis Mutant (48h) | 1.2 | 0.3 |
| WT + Drug Candidate X (48h) | 15.8 | 1.9 |
Experimental Workflow Diagram
Caption: Workflow for farnesol quantification using SID-MS.
Application 2: Metabolic Fate and Pathway Analysis using this compound as a Tracer
Understanding the metabolic fate of a drug candidate is crucial for its development. This compound can be used as a metabolic tracer to follow its uptake, conversion, and incorporation into downstream biomolecules in cells or animal models. By tracking the mass shift of metabolites, researchers can identify and quantify the products of farnesol metabolism, such as farnesyl pyrophosphate (FPP), cholesterol, and prenylated proteins.[2] This information is vital for understanding the mechanism of action and potential off-target effects.
Experimental Protocol: Tracing Farnesol Metabolism in Mammalian Cells
Objective: To investigate the conversion of farnesol to cholesterol and its incorporation into proteins in a mammalian cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Cell lysis buffer
-
Protein precipitation solution (e.g., cold acetone)
-
LC-MS/MS system capable of high-resolution mass spectrometry
Procedure:
-
Cell Culture and Labeling:
-
Culture HepG2 cells to ~80% confluency.
-
Replace the medium with fresh medium containing a known concentration of this compound (e.g., 10 µM).
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant for analysis of small molecule metabolites (e.g., cholesterol).
-
-
Protein Extraction and Digestion:
-
For analysis of protein farnesylation, lyse the cells in a suitable buffer.
-
Precipitate proteins using cold acetone.
-
Wash the protein pellet to remove unbound lipids.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract to identify and quantify 13C-labeled cholesterol and other isoprenoids.
-
Analyze the peptide digest to identify peptides containing 13C-labeled farnesyl-cysteine.
-
-
Data Analysis:
-
Use extracted ion chromatograms to track the m/z of the 13C-labeled metabolites and farnesylated peptides.
-
Calculate the rate of incorporation of the 13C label into downstream products over time.
-
Data Presentation: Metabolic Fate of this compound
| Time (hours) | % of Total 13C Label in Cholesterol | % of Total 13C Label in Farnesylated Proteins |
| 1 | 5.2 | 1.1 |
| 4 | 18.6 | 4.5 |
| 12 | 45.3 | 12.8 |
| 24 | 62.1 | 20.4 |
Metabolic Labeling Workflow Diagram
Caption: Workflow for tracing farnesol metabolism.
Signaling Pathways Modulated by Farnesol
Quorum Sensing in Candida albicans
Farnesol is a key quorum-sensing molecule in C. albicans that inhibits the morphological transition from yeast to hyphal form, a critical step for biofilm formation and virulence.[6][7] It achieves this by impacting the Ras1-cAMP signaling pathway.[7]
Caption: Farnesol inhibits the Ras1-cAMP pathway in C. albicans.
Farnesol-Induced Apoptosis in Cancer Cells
Farnesol induces apoptosis in various cancer cell lines through the induction of Endoplasmic Reticulum (ER) stress.[4][8] This is mediated by the activation of the MEK/ERK signaling pathway, leading to the unfolded protein response (UPR) and subsequent activation of caspases.[1][8]
Caption: Farnesol induces apoptosis via ER stress.
Immunomodulatory Effects of Farnesol
Farnesol can modulate the host immune response. It activates innate immune cells like neutrophils and monocytes, promoting inflammation.[9][10] However, it can also suppress adaptive immunity by impairing the differentiation of monocytes into dendritic cells (DCs), thereby reducing the T-cell response.[9][10]
Caption: Dual effects of farnesol on the immune system.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and development. Its primary applications in quantitative analysis and metabolic tracing provide crucial data for understanding the pharmacology of farnesol and its derivatives. The detailed protocols and an understanding of the key signaling pathways modulated by farnesol, as outlined in these notes, will enable scientists to effectively utilize this stable isotope-labeled compound to advance their research programs.
References
- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesol is utilized for protein isoprenylation and the biosynthesis of cholesterol in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOCELL | Free Full-Text | Farnesol as a multifunctional candidate for treatment development [techscience.com]
- 4. Molecular mechanisms involved in farnesol-induced apoptosis [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesol signalling in Candida albicans - more than just communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Fungal Quorum-Sensing Molecule Farnesol Activates Innate Immune Cells but Suppresses Cellular Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fungal quorum-sensing molecule farnesol activates innate immune cells but suppresses cellular adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metabolic Labeling with Farnesol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during metabolic labeling experiments with farnesol (B120207) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using farnesol analogs in metabolic labeling?
A1: Farnesol analogs are modified versions of farnesol that contain reporter groups, such as alkynes or azides. These groups are bioorthogonal, meaning they do not interfere with native biochemical processes. After the analog is metabolized and incorporated into proteins (a process called S-prenylation), the reporter group can be selectively tagged with a fluorescent probe or a biotin (B1667282) tag via a "click chemistry" reaction. This allows for the visualization and identification of farnesylated proteins, offering a more sensitive and less hazardous alternative to traditional radioactive labeling.[1][2]
Q2: What is the general workflow for a farnesol-based metabolic labeling experiment?
A2: A typical workflow involves:
-
Metabolic Labeling: Incubating cells with a farnesol analog.
-
Cell Lysis: Harvesting and lysing the cells to release the proteins.
-
Click Chemistry Reaction: Conjugating the labeled proteins with a detection tag (e.g., a fluorescent dye or biotin).
-
Analysis: Visualizing the labeled proteins using techniques like SDS-PAGE and in-gel fluorescence scanning or identifying them via mass spectrometry.[1]
Q3: Why is it sometimes necessary to use an HMG-CoA reductase inhibitor like lovastatin (B1675250)?
A3: HMG-CoA reductase is a key enzyme in the endogenous synthesis of farnesyl pyrophosphate (FPP), the precursor for protein farnesylation.[3][4] By inhibiting this enzyme with statins like lovastatin, the intracellular pool of natural FPP is depleted. This enhances the incorporation of the exogenously supplied farnesol analog, leading to a stronger labeling signal.[1][4]
Troubleshooting Guide
Issue 1: Low or No Labeling Signal
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Probe Concentration | The optimal concentration of the farnesol analog can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration. For some alkyne-farnesol reporters, concentrations around 50 µM have been shown to be effective.[1] However, always start with the concentration recommended in the literature or by the manufacturer and titrate up or down. |
| Short Incubation Time | The time required for optimal labeling can vary. A typical incubation time is 4 hours, but this may need to be optimized.[1] Consider a time-course experiment (e.g., 2, 4, 8, 12 hours) to determine the ideal labeling duration for your specific cell type and experimental conditions. |
| High Endogenous FPP Levels | High levels of endogenous farnesyl pyrophosphate (FPP) can outcompete the farnesol analog for incorporation. Pre-treating cells with an HMG-CoA reductase inhibitor, such as lovastatin (typically 20 µM for 24 hours), can reduce endogenous FPP synthesis and improve probe incorporation.[1][4] |
| Inefficient Click Chemistry Reaction | Ensure all click chemistry reagents are fresh and properly prepared. The copper(I) catalyst is prone to oxidation, which can inhibit the reaction. Use a freshly prepared catalyst solution or a copper protectant. Verify the compatibility of your alkyne- or azide-containing probe with the corresponding detection tag. |
| Low Abundance of Farnesylated Proteins | The proteins of interest may be expressed at low levels. Ensure that your detection method is sensitive enough. For western blotting, use a high-quality antibody and an appropriate signal amplification system. For fluorescence imaging, use a high-sensitivity scanner. |
Issue 2: High Background or Non-Specific Labeling
Possible Causes and Solutions
| Cause | Recommended Solution |
| Excess Unbound Probe | After the click chemistry reaction, ensure that all excess detection reagents are removed. This can be achieved by protein precipitation (e.g., with acetone (B3395972) or methanol) or by using desalting columns. |
| Probe Precipitation | Farnesol and its analogs are lipophilic and may precipitate in aqueous media, leading to non-specific binding. Ensure the probe is fully solubilized in an appropriate solvent (e.g., DMSO or ethanol) before adding it to the cell culture medium. The final solvent concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Off-Target Reactions | While click chemistry is highly specific, some non-specific labeling can occur. Ensure that the reaction conditions are optimal. Including appropriate negative controls (e.g., cells not treated with the farnesol analog but subjected to the click chemistry reaction) can help identify non-specific signals. |
Issue 3: Cellular Toxicity
Possible Causes and Solutions
| Cause | Recommended Solution |
| High Probe Concentration | Farnesol and its analogs can be toxic to cells at high concentrations.[1][5] Determine the optimal, non-toxic concentration of your farnesol analog by performing a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations. For example, some alkynyl-farnesol reporters show toxicity at 100 µM but not at lower concentrations.[1] |
| Solvent Toxicity | The solvent used to dissolve the farnesol analog (e.g., DMSO or ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the cell culture medium is as low as possible (ideally ≤ 0.1%). |
| Combined Toxicity with Other Reagents | If you are co-incubating with other compounds, such as HMG-CoA reductase inhibitors, consider the possibility of synergistic toxicity. Perform viability assays with the combination of reagents to ensure cell health is not compromised. |
Experimental Protocols
Protocol 1: General Metabolic Labeling with an Alkynyl-Farnesol Analog
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
(Optional) Lovastatin Pre-treatment: If desired, replace the medium with fresh medium containing 20 µM lovastatin and incubate for 24 hours.[1]
-
Metabolic Labeling: Add the alkynyl-farnesol analog (e.g., alk-FOH) to the cell culture medium to a final concentration of 50 µM. Incubate for 4 hours at 37°C.[1]
-
Cell Harvesting and Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: To a specific amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail (containing an azide-fluorophore, copper(I) sulfate, and a reducing agent like sodium ascorbate). Incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis: Precipitate the protein to remove unreacted reagents. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Analysis: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.
Visualizations
Caption: Experimental workflow for metabolic labeling with farnesol analogs.
References
- 1. Alkynyl-farnesol reporters for detection of protein S-prenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Biomedical Importance of the Missing Pathway for Farnesol and Geranylgeraniol Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring farnesol-induced toxicity in tobacco BY-2 cells with a fluorescent analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for Farnesol Isomer Separation
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the effective separation of farnesol (B120207) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of farnesol isomers using GC-MS.
1. Poor Resolution or Co-elution of Farnesol Isomers
Problem: My chromatogram shows overlapping or poorly separated peaks for different farnesol isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate GC Column | The choice of the stationary phase is critical for selectivity. For separating farnesol isomers, which are structurally similar, a mid-polarity to polar column is often required. A polyethylene (B3416737) glycol (PEG) type phase (e.g., DB-Wax, HP-Innowax) can be effective.[1][2][3] For separating chiral isomers (enantiomers), a specialized chiral stationary phase, such as one based on derivatized cyclodextrins, is necessary.[4] |
| Suboptimal Temperature Program | An isothermal method may not provide sufficient separation for all isomers.[5] A slow temperature ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting compounds.[3] Experiment with different initial temperatures, ramp rates, and final hold times to optimize the separation.[6][7] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.[3] Ensure the flow rate is optimized for the specific column dimensions and carrier gas (Helium or Hydrogen) being used. An optimal flow rate maximizes the number of theoretical plates, leading to sharper peaks and better separation. |
| Improper Column Dimensions | Shorter columns may not provide the necessary efficiency for separating complex isomer mixtures.[3] Increasing the column length (e.g., from 30 m to 60 m) can improve resolution, though it will also increase the analysis time.[8][9] A narrower internal diameter (ID) column (e.g., 0.25 mm) generally provides higher efficiency and better resolution.[10] |
2. Peak Tailing
Problem: The peaks for my farnesol isomers are asymmetrical, with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Active Sites in the GC System | Farnesol contains a polar hydroxyl group that can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector, causing peak tailing.[3][11] Use a deactivated inlet liner and a highly inert GC column to minimize these interactions.[3] |
| Column Contamination | Contaminants in the column can lead to peak tailing.[11] Bake out the column at a high temperature (within the column's specified limits) to remove contaminants. If tailing persists, it may be necessary to trim the first few centimeters of the column from the injector end. |
| Sample Overload | Injecting too much sample can saturate the column, leading to broad and tailing peaks. Try diluting the sample or reducing the injection volume. |
| Derivatization Needed | For particularly challenging samples or systems with significant activity, derivatizing the hydroxyl group of farnesol (e.g., silylation to form a TMS-ether) can reduce its polarity and interaction with active sites, resulting in more symmetrical peaks.[12][13][14] |
Frequently Asked Questions (FAQs)
Q1: Which type of GC column is best for separating farnesol isomers?
A1: The ideal column depends on the specific isomers you are trying to separate. For geometric isomers (e.g., (E,E)-farnesol vs. (Z,E)-farnesol), a polar stationary phase like polyethylene glycol (e.g., HP-Innowax, DB-Wax) is often a good choice.[1][2] These columns provide different retention based on the subtle differences in polarity and boiling points of the isomers. For separating enantiomers, a chiral column with a cyclodextrin-based stationary phase is required.[4]
Q2: What is a good starting point for a GC oven temperature program?
A2: A good starting point for a "scouting" gradient is a low initial oven temperature (e.g., 40-90 °C) to ensure good trapping of volatile components at the head of the column.[2][6] Then, a ramp rate of 10 °C/min up to a final temperature that is above the elution temperature of the last expected isomer (e.g., 245 °C) can be used.[2][6] This initial run will give you an idea of the elution profile, which you can then optimize by adjusting the initial temperature and using slower ramp rates to improve the separation of closely eluting peaks.[7]
Q3: Is derivatization necessary for farnesol analysis by GC-MS?
A3: While farnesol can be analyzed directly, derivatization can be beneficial in certain situations.[2] If you are experiencing issues with peak tailing due to the polar hydroxyl group, or if you want to improve the volatility and thermal stability of the molecule, derivatization (e.g., silylation with BSTFA) can be a useful strategy.[14][15] This converts the polar -OH group into a less polar trimethylsilyl (B98337) (TMS) ether, leading to improved peak shape and potentially better sensitivity.[14]
Q4: How can I confirm the identity of each farnesol isomer peak?
A4: Mass spectrometry (MS) is crucial for identification. The mass spectrum of farnesol isomers will be very similar, so identification based on MS alone is unreliable. The primary method for identification is by comparing the retention times of your sample peaks with those of authentic standards for each isomer, run under the identical GC-MS conditions.[16] If standards are unavailable, comparison with published retention indices on similar columns can provide tentative identification.
Q5: My MS detector shows a noisy baseline. What could be the cause?
A5: A noisy baseline in a GC-MS system can be caused by several factors. Common culprits include leaks in the system (check fittings and the column installation), column bleed (especially at high temperatures), or a contaminated ion source.[17][18] Ensure your system is leak-free, use a low-bleed MS-grade column, and perform regular maintenance, including cleaning the ion source.[19]
Experimental Protocols
Protocol 1: Separation of Farnesol Isomers on a Polar Column
This protocol is a general starting point for the separation of geometric farnesol isomers.
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-Innowax (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode.
-
Injection Volume: 2 µL.[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 90 °C.
-
Ramp at 30 °C/min to 245 °C.
-
Hold at 245 °C for 7 minutes.[2]
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Visualizations
References
- 1. trans-Farnesol [webbook.nist.gov]
- 2. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 13. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Mass Spec Troubleshooting Guide | PDF | Gas Chromatography–Mass Spectrometry | Chromatography [scribd.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Correcting for Isotopic Interference in 13C-Metabolic Flux Analysis (13C-MFA)
Welcome to the technical support center for 13C-Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of correcting for isotopic interference in 13C-MFA.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of 13C-MFA and why is it a problem?
A1: Isotopic interference in 13C-MFA refers to the confounding signals from naturally occurring stable isotopes of elements other than the intentionally introduced 13C tracer. All elements have a natural distribution of stable isotopes. For example, carbon is approximately 98.9% 12C and 1.1% 13C. Similarly, other elements in metabolites and their derivatives (e.g., hydrogen, nitrogen, oxygen, silicon in derivatizing agents) also have heavy isotopes.
This becomes a problem because mass spectrometry (MS) separates molecules based on their mass-to-charge ratio (m/z). The instrument cannot distinguish between a metabolite that has incorporated a 13C atom from the tracer and one that contains a naturally occurring heavy isotope of another element (e.g., 2H, 15N, 17O, 18O, or even another natural 13C).[1] This overlap leads to an overestimation of the mass isotopomer abundances derived from the 13C tracer, which if uncorrected, will result in inaccurate metabolic flux calculations.[2]
Q2: What are the primary sources of isotopic interference in a typical 13C-MFA experiment?
A2: The primary sources of isotopic interference include:
-
Natural Abundance of 13C: The 1.1% natural abundance of 13C in biological systems and unlabeled portions of the tracer substrate contributes to the M+1 peak.
-
Other Naturally Occurring Heavy Isotopes: Isotopes of other elements within the metabolite molecule, such as 15N, 18O, and 34S, also contribute to higher mass isotopomer signals.
-
Derivatizing Agents: In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, chemical derivatization is often used to make metabolites volatile. The derivatizing agents themselves contain elements (e.g., silicon in silylation reagents) with naturally occurring heavy isotopes, which must be accounted for.[2]
-
Isobaric Metabolites: These are different metabolites that have the same nominal mass. Their isotopic peaks can overlap, causing interference. For example, the M+1 isotopologue of adenosine (B11128) triphosphate (ATP) can interfere with the detection of inosine (B1671953) triphosphate (ITP).[3]
-
In-source Fragmentation: During the ionization process in the mass spectrometer, some molecules can fragment. These fragments can have the same m/z as other metabolites of interest, leading to interference.[4]
Q3: How do I correct for the natural abundance of stable isotopes in my mass spectrometry data?
A3: Correcting for natural isotopic abundance is a crucial step in 13C-MFA data processing.[1][5] The most common approach involves using a mathematical correction method, often implemented in specialized software. The general principle is to use the known natural isotopic abundances of all elements in a measured metabolite (including any derivatization groups) to calculate the expected mass isotopomer distribution for an unlabeled version of that metabolite. This information is then used to deconvolve the measured mass isotopomer distribution of your labeled sample into the component that is solely due to the incorporation of the 13C tracer.
Several algorithms and software packages are available to perform this correction, often using matrix-based calculations.[6] It is important to provide the software with the correct elemental composition of the metabolite and any derivatives.
Q4: What is "isotopic scrambling" and how does it differ from natural isotopic interference?
A4: Isotopic scrambling is the randomization of the positions of 13C atoms within a molecule, leading to labeling patterns that deviate from what is expected based on known biochemical pathways.[7] This is a biological phenomenon, not an analytical artifact. It can be caused by reversible enzymatic reactions, futile cycles, or the convergence of multiple metabolic pathways.[7]
In contrast, natural isotopic interference is an analytical issue arising from the presence of naturally occurring heavy isotopes that are indistinguishable by the mass spectrometer from the incorporated 13C tracer. While both can lead to erroneous flux calculations, scrambling reflects the actual metabolic activity (albeit complex), whereas isotopic interference is a measurement artifact that needs to be corrected.
Troubleshooting Guides
Problem 1: My corrected mass isotopomer distributions (MIDs) show negative values or values greater than 1.
-
Possible Cause 1: Incorrect Elemental Formula. The correction algorithms heavily rely on the precise elemental composition of the analyzed ion (metabolite + derivative). An incorrect formula will lead to an inaccurate correction matrix and erroneous results.
-
Troubleshooting Step: Carefully verify the chemical formula of the metabolite and any chemical derivatives used. Ensure you are accounting for all atoms, including those in the derivatizing agent.
-
-
Possible Cause 2: Inaccurate Natural Abundance Values. While generally constant, slight variations in natural isotopic abundances can occur. More significantly, the default values in some software might not be sufficiently precise.
-
Troubleshooting Step: Use high-precision isotopic abundance values in your correction software. For critical applications, consider analyzing an unlabeled standard to empirically determine the natural isotopic distribution.
-
-
Possible Cause 3: Overlapping Peaks from Co-eluting Compounds. If another compound with a similar m/z elutes at the same time as your metabolite of interest, it will contribute to the measured signal and interfere with the correction.
-
Troubleshooting Step: Improve your chromatographic separation to resolve the co-eluting peaks. Alternatively, use deconvolution algorithms that can mathematically separate the signals from overlapping peaks.[8]
-
Problem 2: The goodness-of-fit for my flux model is poor after correcting for isotopic interference.
-
Possible Cause 1: Incomplete Correction. The correction method used may not have accounted for all sources of interference, such as isotopes from a derivatizing agent or unexpected adducts.
-
Troubleshooting Step: Review the parameters of your correction algorithm. Ensure that the formulas used include all atoms in the final analyzed molecule. Some software packages, like INCA, can perform these corrections internally, which may be more robust.[9]
-
-
Possible Cause 2: Isotopic Scrambling. The unexpected labeling patterns might be due to biological reasons, such as reversible reactions, that are not accounted for in your metabolic model.[7]
-
Troubleshooting Step: Re-examine your metabolic network model for potentially missing reversible reactions or alternative pathways that could explain the observed labeling patterns.
-
-
Possible Cause 3: Failure to Reach Isotopic Steady State. Standard 13C-MFA assumes the system is at an isotopic steady state. If the labeling is still changing over time, the model will not fit the data well.[10]
-
Troubleshooting Step: Perform a time-course experiment to verify that an isotopic steady state has been reached. If not, you may need to extend the labeling time or consider using isotopically non-stationary MFA (INST-MFA) methods.[11]
-
Problem 3: I am not sure which software to use for isotopic interference correction.
-
Solution: Several software packages are available for 13C-MFA, many of which include modules for correcting natural isotope abundances. The choice depends on your specific experimental setup and computational expertise. It is recommended to report the raw, uncorrected mass isotopomer distributions in publications, as there is no universal consensus on the single best correction method.[12]
Table 1: Comparison of Software for 13C-MFA Data Correction
| Software | Key Features | Correction Approach | Availability |
| 13CFLUX2 | High-performance suite for comprehensive 13C-MFA workflows.[13][14] | Integrated correction algorithms. | Binaries available at 13cflux.net.[14] |
| INCA | Handles stationary and isotopically non-stationary MFA.[15] | Can perform corrections internally.[9] | Open-source MATLAB-based. |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework.[16] | Includes tools for statistical analysis and experiment design. | Available from MIT Technology Licensing Office.[16] |
| OpenFlux | Open-source software for modeling 13C-based metabolic fluxes.[15] | Provides tools for data correction and flux estimation. | Open-source. |
| PolyMID | Specifically designed for correcting mass isotopologue abundances.[6] | Uses a matrix-based approach.[6] | Potentially available as a standalone tool or integrated into other workflows. |
Experimental Protocols
Protocol: Sample Preparation and Analysis for GC-MS to Minimize Interference
-
Metabolite Extraction: Rapidly quench metabolic activity, typically using a cold solvent like methanol (B129727) or acetonitrile. Extract metabolites using a suitable protocol for your sample type.
-
Derivatization: To increase volatility for GC-MS analysis, derivatize the extracted metabolites. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted metabolites and measures the mass-to-charge ratio of the fragments.
-
Data Acquisition: Collect the mass spectra for each chromatographic peak corresponding to a metabolite of interest. This will yield the raw mass isotopomer distributions.
-
Data Correction: Process the raw data using a suitable software package to correct for the natural abundance of all isotopes, including those in the derivatizing agent.[2]
Visualizations
Caption: Workflow for 13C-MFA from experiment to flux map, highlighting the crucial data correction step.
Caption: Key sources contributing to a measured mass spectrometry signal in 13C-MFA.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
- 15. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 16. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
Preventing degradation of (E,E)-Farnesol-13C3 during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (E,E)-Farnesol-13C3 during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound is a stable isotope-labeled version of (E,E)-Farnesol, an acyclic sesquiterpene alcohol. The carbon-13 (¹³C) isotopes replace three carbon atoms in the molecule, making it a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry.[1][2] Its stability is paramount because degradation can lead to the formation of impurities, compromising the accuracy and reproducibility of experimental results.
Q2: What are the primary causes of this compound degradation?
Like its unlabeled counterpart, this compound is susceptible to degradation through several mechanisms:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. Farnesol (B120207) is a lipophilic molecule, and its degradation can be triggered by oxygen.[3][4]
-
Isomerization: Changes in the double bond geometry (from E,E to other isomers) can occur, particularly when exposed to light, heat, or acidic/alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rates of degradation reactions.
-
Light Exposure: Photolytic degradation can occur with prolonged exposure to light.
Stress studies on farnesol have shown the formation of multiple degradation products under acidic, alkaline, oxidative, thermal, and photolytic conditions.[4][5]
Q3: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3] After each use, it is good practice to de-gas the container with an inert gas.[3]
-
Form: For long-term storage, keeping the compound in a solid or neat oil form is preferable to storage in solution. Solid formulations of stable isotope-labeled compounds are often recommended for their stability under various environmental conditions.[7]
-
Light: Protect from light by using amber vials or storing in a dark location.
Q4: How can I verify the purity of my this compound sample?
The purity and integrity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and effective method for analyzing volatile compounds like farnesol and its isomers.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) / Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS): These methods offer high sensitivity and specificity for the analysis of farnesol and its derivatives.[8][10]
Q5: Is it necessary to handle this compound under an inert atmosphere?
Yes, to prevent oxidative degradation, it is highly recommended to handle this compound under an inert atmosphere, especially when preparing stock solutions or aliquoting for long-term storage. One study specifically mentions de-gassing the flask containing farnesol with nitrogen gas after each use to prevent degradation by oxygen.[3]
Troubleshooting Guide
Q: My experimental results are inconsistent. Could my this compound have degraded?
A: Inconsistent results can be a sign of sample degradation. To investigate this, you should perform a purity check on your current stock of this compound using an appropriate analytical method like GC-MS or HPLC. Compare the results to the certificate of analysis provided by the supplier or to a freshly opened vial.
Q: I see unexpected peaks in my GC-MS/HPLC analysis. What could they be?
A: The presence of additional peaks likely indicates the presence of degradation products or isomers. A study on farnesol degradation identified eight major degradation products under various stress conditions.[4][5] These could be isomers, oxidation products, or other derivatives. To identify these impurities, a detailed structural elucidation using techniques like high-resolution mass spectrometry would be necessary.
Q: How can I minimize the degradation of my stock solutions?
A: To maintain the stability of your this compound stock solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents.
-
Storage: Store solutions at -20°C or lower in tightly sealed, amber glass vials.
-
Inert Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing.
-
Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots to minimize temperature fluctuations.
-
Fresh Preparation: For highly sensitive experiments, prepare solutions fresh from a neat or solid stock.
Quantitative Data Summary
The following table summarizes key quantitative data related to farnesol analysis and stability from published literature.
| Parameter | Method | Value | Source |
| Detection Limit (DL) | Gas Chromatography (GC) | 0.02 ng/µl (0.09 µM) | [11][12] |
| Percent Recovery | UHPLC-DAD | 98-102% | [4][5] |
| Degradation Kinetics | Stress Studies (UHPLC-DAD) | Follows first-order kinetics | [4][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
This protocol outlines a general procedure to assess the stability of this compound under specific storage conditions.
Objective: To determine the stability of a this compound stock solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Analytical instrument (GC-MS or HPLC-MS)
Procedure:
-
Stock Solution Preparation: Under an inert atmosphere, prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense the stock solution into multiple small-volume amber vials.
-
Inerting: Flush the headspace of each vial with inert gas before sealing tightly.
-
Storage: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time Point Analysis:
-
Time 0: Immediately analyze one aliquot to establish a baseline purity profile.
-
Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
-
-
Sample Analysis: Allow the aliquot to reach room temperature. Analyze the sample using a validated GC-MS or HPLC-MS method to determine the purity and identify any degradation products.
-
Data Analysis: Compare the purity at each time point to the baseline (Time 0). A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Protocol 2: Purity Analysis of this compound by GC-MS
This protocol provides a general method for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry.
Objective: To determine the purity of a this compound sample.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or hexane) at approximately 10-100 µg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Run the analysis using the specified conditions.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (or fragments) consistent with the ¹³C3-labeled compound.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. moravek.com [moravek.com]
- 2. symeres.com [symeres.com]
- 3. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
- 6. avantiresearch.com [avantiresearch.com]
- 7. 360iresearch.com [360iresearch.com]
- 8. Farnesol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Conditions for Farnesol Labeling
Welcome to the technical support center for farnesol (B120207) labeling in cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of farnesol or its analogs for metabolic labeling?
A1: The optimal concentration can vary depending on the cell line and the specific farnesol analog being used. For alkynyl-farnesol (alk-FOH), a concentration of 50 μM has been shown to be effective for labeling Jurkat cells.[1] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment, as concentrations as high as 100 μM can lead to cellular toxicity.[1] For some cancer cell lines, IC50 values for farnesol's effect on proliferation can range from 25 to 250 μM.[2]
Q2: How can I improve the efficiency of farnesol analog incorporation into proteins?
A2: To enhance the incorporation of farnesol analogs, you can pretreat cells with an HMG-CoA reductase inhibitor, such as lovastatin (B1675250). This depletes the endogenous pool of farnesyl pyrophosphate (FPP), thereby increasing the uptake and utilization of the exogenous analog.[1][3] For example, pretreating Jurkat cells with 20 μM lovastatin for 24 hours before adding the farnesol analog can significantly improve labeling.[1]
Q3: My cells are showing signs of toxicity and death after farnesol treatment. What could be the cause and how can I prevent it?
A3: Farnesol can induce apoptosis and be cytotoxic at high concentrations.[2][4][5] Toxicity is a common issue and is concentration-dependent.[1][6] If you observe significant cell death, it is recommended to perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line and experimental duration. For instance, while 50 μM of alk-FOH was found to be optimal for labeling, 100 μM resulted in cellular toxicity.[1]
Q4: Farnesol is highly hydrophobic. How can I ensure its effective delivery to my cells in culture?
A4: The hydrophobicity of farnesol can limit its solubility and delivery in aqueous cell culture media.[7] To overcome this, farnesol can be encapsulated in lipid-based small unilamellar vesicles (SUVs).[7] This method has been shown to enhance its delivery and subsequent biological effects in primary human renal proximal tubule epithelial cells.[7]
Q5: What is the recommended incubation time for farnesol labeling?
A5: A typical incubation time for metabolic labeling with farnesol analogs is around 4 hours.[1] However, the optimal time may vary between cell types and experimental goals. It is advisable to perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the ideal incubation period for your system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Suboptimal concentration of farnesol analog.2. Insufficient incubation time.3. High levels of endogenous FPP competing with the analog.4. Inefficient detection of the tag (e.g., click chemistry reaction). | 1. Perform a dose-response experiment to find the optimal concentration (e.g., 25-75 µM).[1]2. Optimize the incubation time by performing a time-course experiment.3. Pretreat cells with an HMG-CoA reductase inhibitor like lovastatin (e.g., 20 µM for 24 hours) to reduce endogenous FPP.[1][3]4. Ensure all click chemistry reagents are fresh and used at the correct concentrations. Alkynyl-farnesol reporters may offer more robust signals than azido-farnesol.[1] |
| High Background Signal | 1. Non-specific binding of the detection reagent.2. Presence of unincorporated farnesol analog in the lysate. | 1. Include appropriate controls (e.g., cells not treated with the analog).2. Ensure thorough washing of cells with ice-cold PBS after labeling and before lysis to remove excess analog.[1] |
| Cell Death or Poor Viability | 1. Farnesol concentration is too high, leading to cytotoxicity.2. Prolonged incubation period. | 1. Titrate the farnesol analog to a lower concentration. A concentration of 100 μM has been reported to be toxic in some cell lines.[1]2. Reduce the incubation time. |
| Inconsistent Results | 1. Variability in cell density or confluency.2. Inconsistent timing of reagent addition.3. Farnesol degradation. | 1. Ensure consistent cell seeding density and aim for a consistent level of confluency at the start of each experiment.2. Use a standardized protocol with precise timing for all steps.3. Prepare fresh farnesol solutions for each experiment, as it can be unstable. |
Quantitative Data Summary
Table 1: Recommended Concentrations for Farnesol Labeling and Related Reagents
| Reagent | Cell Line | Concentration | Purpose | Reference |
| Alkynyl-farnesol (alk-FOH) | Jurkat | 50 μM | Metabolic Labeling | [1] |
| Lovastatin | Jurkat | 20 μM | HMG-CoA Reductase Inhibition | [1] |
| Farnesol | Human Leukaemic CEM-C1 | 20 μM | Inhibition of PC Biosynthesis | [8] |
| Farnesol | Tobacco BY-2 | > 12.5 μM | Growth Inhibition | [9] |
Table 2: Recommended Incubation Times
| Procedure | Cell Line | Time | Reference |
| Metabolic Labeling with alk-FOH | Jurkat | 4 hours | [1] |
| Lovastatin Pre-treatment | Jurkat | 24 hours | [1] |
| Farnesol Pre-incubation | Human Leukaemic CEM-C1 | Up to 2 hours | [8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Farnesylated Proteins with Alkynyl-Farnesol (alk-FOH)
This protocol is adapted from studies on Jurkat cells.[1]
-
Cell Seeding: Seed cells (e.g., Jurkat) at an appropriate density in a 6-well plate and culture overnight.
-
(Optional) HMG-CoA Reductase Inhibition: To enhance labeling, pretreat cells with 20 μM lovastatin for 24 hours.
-
Metabolic Labeling: Add alk-FOH to the culture medium to a final concentration of 50 μM.
-
Incubation: Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Pellet the cells by centrifugation at 1000 x g for 5 minutes.
-
-
Cell Lysis:
-
Lyse the cell pellet with an appropriate ice-cold lysis buffer (e.g., Brij lysis buffer: 1% Brij 97, 50 mM triethanolamine (B1662121) pH 7.4, 150 mM NaCl, with protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
Downstream Analysis: The lysate containing labeled proteins is now ready for downstream applications, such as click chemistry conjugation to a reporter tag, followed by SDS-PAGE and in-gel fluorescence scanning.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for metabolic labeling of proteins with farnesol analogs.
Caption: Simplified Ras protein farnesylation pathway and points of intervention.
Caption: Farnesol's inhibitory effect on the PI3K signaling pathway.
References
- 1. Alkynyl-farnesol reporters for detection of protein S-prenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Farnesol-Induced Apoptosis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOCELL | Free Full-Text | Farnesol as a multifunctional candidate for treatment development [techscience.com]
- 6. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesol Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesol inhibits phosphatidylcholine biosynthesis in cultured cells by decreasing cholinephosphotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesol-Induced Cell Death and Stimulation of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase Activity in Tobacco cv Bright Yellow-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Abundance Farnesol Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of low-abundance farnesol (B120207) metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low or inconsistent recovery of farnesol from my biological samples?
A1: Low and variable recovery of farnesol is a common challenge due to its chemical properties and low abundance. Several factors can contribute to this issue:
-
Analyte Volatility: Farnesol is a volatile sesquiterpene alcohol. Sample preparation steps that involve elevated temperatures or high vacuum, such as evaporation to dryness, can lead to significant analyte loss.[1][2] It has been observed that half of the farnesol in a shaken culture flask can be lost to evaporation over three days.[1]
-
Inefficient Extraction Method: The choice of extraction technique is critical. Liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) has been shown to be superior for farnesol recovery compared to some solid-phase extraction (SPE) methods.[3] For instance, LLE with ethyl acetate or cold brine-saturated ethyl acetate provides better recovery than SPE with C18 cartridges.[3]
-
Adsorption to Labware: Farnesol can adsorb to plasticware and filters. Studies have shown that filtration, particularly with cellulose (B213188) acetate filters, can cause a high level of farnesol removal from the sample.[1] It is advisable to use glass screw-cap tubes for extraction and to avoid filtration steps where possible.[1][4]
-
Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins) can interfere with the extraction process, preventing the efficient partitioning of farnesol into the organic solvent.
Troubleshooting Steps:
-
Optimize Extraction: If using SPE, consider switching to a liquid-liquid extraction protocol. If using LLE, ensure vigorous mixing (e.g., vortexing) to maximize the interaction between the aqueous and organic phases.[4]
-
Avoid Evaporation to Dryness: When concentrating your sample, leave a small amount of solvent and perform a quantitative transfer.[2]
-
Minimize Filtration: If filtration is necessary, opt for materials that have minimal interaction with farnesol, such as glass fiber filters, which have been shown to cause less analyte loss than cellulose acetate filters.[1]
-
Use Glassware: Whenever possible, use glass tubes and vials to minimize adsorption losses.[4]
-
Perform Spike and Recovery Experiments: To assess your extraction efficiency, spike a known amount of farnesol standard into a blank matrix and compare the measured concentration to a neat standard. This will help you quantify the recovery rate of your current protocol.[1]
Q2: My farnesol quantification results show high variability between replicates. What are the likely causes and how can I improve reproducibility?
A2: High variability in quantification is often linked to inconsistent sample preparation and matrix effects in LC-MS/MS or GC-MS analysis.
-
Matrix Effects: This is a major cause of poor reproducibility in LC-MS/MS analysis. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of farnesol in the mass spectrometer's ion source, leading to inconsistent signal intensity.[5][6][7][8] The composition of the matrix can vary between samples, causing differential effects on farnesol ionization.
-
Inconsistent Sample Handling: Minor variations in sample preparation, such as differences in vortexing time, incubation periods, or the volumes of solvents used, can lead to significant differences in extraction efficiency and, consequently, the final measured concentration.
-
Use of an Inappropriate Internal Standard: An ideal internal standard (IS) should have similar chemical properties and chromatographic behavior to the analyte and should be added at the beginning of the sample preparation process to account for losses during extraction and to compensate for matrix effects.[6] If the IS does not behave similarly to farnesol, it will not effectively correct for variability.
Troubleshooting Steps:
-
Incorporate a Suitable Internal Standard: Use a structural analog of farnesol as an internal standard. 1-tetradecanol (B3432657) has been successfully used as an internal standard in GC-based farnesol assays.[1] For LC-MS/MS, a stable isotope-labeled farnesol would be ideal, though it may not be readily available. The IS should be added to the sample before any extraction steps.[1][4]
-
Assess and Mitigate Matrix Effects:
-
Post-Extraction Spike Experiment: To quantify the extent of matrix effects, compare the peak area of farnesol spiked into a blank matrix extract with the peak area of a neat standard prepared in the mobile phase.[9]
-
Improve Chromatographic Separation: Optimize your LC method to separate farnesol from co-eluting matrix components. This may involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.[10][11]
-
Enhance Sample Cleanup: Employ a more rigorous sample cleanup procedure, such as a multi-step SPE or a back-extraction step in your LLE protocol, to remove interfering matrix components.[12]
-
-
Standardize Your Workflow: Create a detailed, step-by-step protocol for sample preparation and adhere to it strictly for all samples and standards. Pay close attention to timings, temperatures, and volumes.
Q3: I am detecting interfering peaks in my chromatogram that have the same mass-to-charge ratio as farnesol. How can I resolve this?
A3: The presence of isobaric interferences (compounds with the same mass) is a common issue in mass spectrometry.
-
Source of Interference: One identified interferent in farnesol analysis is dibutyl phthalate, a common plasticizer that can leach from lab consumables.[10] It has the same m/z ions as farnesol, leading to significant interference in selected reaction monitoring (SRM) channels.[10]
-
Isomeric Compounds: Farnesol has several isomers, and a robust chromatographic method is necessary to separate them if specific quantification of one isomer is required.
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Optimize your UHPLC or GC method to achieve baseline separation of farnesol from the interfering peak. This can be achieved by:
-
Using a different stationary phase. A charged hybrid stationary phase modified with a pentafluorophenyl group has been shown to provide adequate separation selectivity for farnesol.[10]
-
Adjusting the mobile phase gradient or temperature program.
-
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can differentiate between compounds with very small mass differences, potentially resolving the interference from farnesol.
-
Identify and Eliminate the Source of Contamination: If the interference is from a contaminant like a phthalate, try to identify and eliminate the source. Use high-purity solvents and glassware, and avoid plastic consumables where possible.
Data Presentation: Quantitative Performance
The following tables summarize key quantitative data for farnesol analysis to aid in method selection and performance evaluation.
Table 1: Comparison of Farnesol Quantification Limits by Analytical Method
| Analytical Method | Detection Limit (DL) | Quantitation Limit (QL) | Matrix | Reference |
| GC-FID | 0.02 ng/µl (0.09 µM) | 0.05 ng/µl | Culture Media (YPD & mRPMI) | [1][13] |
| UHPLC-MS/MS | Not explicitly stated, but sensitive enough for vaginal fluid | Not explicitly stated, but suitable for biological samples | Vaginal Fluid | [10] |
Table 2: Farnesol Recovery for Different Extraction Methods
| Extraction Method | Solvent/Sorbent | Recovery Rate | Matrix | Reference |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | Superior to SPE | Enzyme Assay Buffer | [3] |
| Liquid-Liquid Extraction (LLE) | Cold Brine-Saturated Ethyl Acetate | Superior to SPE | Enzyme Assay Buffer | [3] |
| Liquid-Liquid Extraction (LLE) | Methanol/Hexane | High overall recovery (94% after purification) | Yeast Culture | [14] |
| Solid-Phase Extraction (SPE) | C18 | Inferior to LLE | Enzyme Assay Buffer | [3] |
| Solid-Phase Extraction (SPE) | Poly(styrene-co-divinylbenzene) beads | Higher farnesol concentration in crude extract than LLE (76-77% vs 61-65%) | Yeast Culture | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Farnesol from Cell Culture Supernatant (adapted from GC-FID method)
This protocol is designed for the simultaneous lysis of cells and extraction of farnesol.
-
Sample Collection: Harvest 10 mL of the cell culture into a glass screw-cap tube.
-
Internal Standard Addition: Add a known amount of internal standard (e.g., 1-tetradecanol at a final concentration of 17.2 ng/µL in the extraction solvent).
-
Lysis and Extraction: Add 1.5 mL of ethyl acetate to the sample.
-
Vortexing: Cap the tube securely and vortex on high for 2 minutes, inverting intermittently to ensure thorough mixing. This step also serves to lyse the cells.
-
Phase Separation: Add 1.0 mL of 5 M NaCl solution to the tube to improve the separation of the aqueous and organic phases. Vortex for an additional 10 seconds.
-
Centrifugation: Centrifuge the tubes at approximately 1500 x g (e.g., 3000 rpm in a swinging bucket rotor) for 12 minutes.
-
Collection of Organic Layer: Carefully remove the upper organic (ethyl acetate) layer using a glass Pasteur pipette and transfer it to a 2 mL amber autosampler vial.
-
Analysis: The sample is now ready for analysis by GC or LC-MS.
Protocol 2: Protein Precipitation for Farnesol Extraction from Biological Fluids
This method is suitable for samples with high protein content where protein removal is necessary.
-
Sample Preparation: Take 50 µL of the biological sample (e.g., vaginal fluid sediment, plasma).
-
Protein Precipitation: Add a precipitating agent, such as a cold mixture of methanol:acetonitrile:H₂O (2:2:1, v/v/v). Use a ratio of at least 3:1 solvent to sample volume.
-
Vortexing: Vortex the sample vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubation: Incubate the sample at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the farnesol metabolites, and transfer it to a clean tube for analysis or further processing.
Signaling Pathways and Workflows
Farnesol Signaling in Candida albicans
Farnesol acts as a quorum-sensing molecule in Candida albicans, inhibiting the yeast-to-hypha transition. This is primarily achieved through the inhibition of the Ras-cAMP-PKA signaling pathway.[15]
Caption: Farnesol inhibits the Ras-cAMP-PKA pathway in C. albicans.
Farnesol's Effect on NF-κB and MAPK Pathways in Human Cells
In human cells, such as dendritic cells and lung carcinoma cells, farnesol has been shown to modulate the NF-κB and MAPK signaling pathways, affecting inflammatory responses and apoptosis.[16][17][18]
Caption: Farnesol activates NF-κB and MAPK pathways in human cells.
Experimental Workflow for Farnesol Quantification
This diagram illustrates a typical workflow for quantifying farnesol from a biological sample using LC-MS/MS.
Caption: Workflow for farnesol quantification by LC-MS/MS.
References
- 1. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recovery of E,E-farnesol from cultures of yeast erg9 mutants: extraction with polymeric beads and purification by normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. NF-κB-dependent Transcriptional Activation in Lung Carcinoma Cells by Farnesol Involves p65/RelA(Ser276) Phosphorylation via the MEK-MSK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-kappaB-dependent transcriptional activation in lung carcinoma cells by farnesol involves p65/RelA(Ser276) phosphorylation via the MEK-MSK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Method Refinement for Farnesol Analysis in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for farnesol (B120207) analysis in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for farnesol quantification?
A1: The most prevalent methods for quantifying farnesol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1][2] GC-MS is well-suited for volatile compounds like farnesol, while HPLC-MS/MS is preferred for less volatile or thermally labile samples.[1]
Q2: Farnesol is known to be volatile. How can I prevent its loss during sample preparation?
A2: Farnesol's volatility can lead to significant analyte loss.[3] To mitigate this, it is crucial to avoid steps like rotary evaporation and filtration where possible.[3][4][5] If filtration is necessary, glass fiber filters are recommended as they cause less farnesol reduction compared to cellulose (B213188) acetate (B1210297) filters.[3] Additionally, minimizing the headspace-to-culture ratio in sample vials can reduce evaporative loss.[3]
Q3: What are "matrix effects" in LC-MS/MS analysis of farnesol, and how can I mitigate them?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6][7][8] This can lead to ion suppression or enhancement, compromising analytical accuracy.[6][7][8] Farnesol's lipophilic nature can make it susceptible to matrix effects from other lipids in biological samples. To mitigate these effects, consider:
-
Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9]
-
Chromatographic Separation: Optimizing the chromatographic method to separate farnesol from co-eluting matrix components.[10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with farnesol can help compensate for matrix effects.[9]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to normalize the matrix effects.
Q4: Which extraction method is most suitable for farnesol from biological fluids?
A4: Liquid-liquid extraction (LLE) using ethyl acetate has been shown to be highly effective for recovering farnesol from aqueous biological samples like culture media.[3][11] For more complex matrices like vaginal fluid, micro-solid phase extraction (μ-SPE) has been optimized for selective isolation.[10] The choice of method will depend on the specific matrix and the required level of sample cleanup.
Q5: Can farnesol degrade during storage or analysis?
A5: Yes, farnesol, as a sesquiterpene, can be susceptible to degradation, particularly through oxidation.[12][13] It is recommended to prepare farnesol stock solutions fresh in a solvent like methanol (B129727) and to de-gas the original container with nitrogen to prevent oxidation.[14] Stability studies have shown that farnesol follows first-order degradation kinetics under stress conditions.[15][16]
Troubleshooting Guides
Issue 1: Low Farnesol Recovery
| Potential Cause | Troubleshooting Step | Recommended Action |
| Analyte Loss due to Volatility | Review sample preparation workflow. | Avoid or minimize steps like rotary evaporation and open-air filtration.[3][5] Ensure sample vials have minimal headspace.[3] |
| Inefficient Extraction | Evaluate extraction solvent and technique. | For aqueous samples, liquid-liquid extraction with ethyl acetate is effective.[11] For solid matrices, consider pressurized liquid extraction or microwave-assisted extraction.[17][18] |
| Adsorption to Labware | Check for analyte loss on surfaces. | Silanize glassware to reduce active sites for adsorption. Use polypropylene (B1209903) tubes where appropriate. |
| Binding to Filters | Assess the filter material used. | If filtration is unavoidable, use glass fiber filters, which have been shown to bind less farnesol than other types.[3] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Column Contamination | Implement a column cleaning protocol. | Flush the column with a strong solvent to remove contaminants. Use a guard column to protect the analytical column.[19] |
| Inappropriate Mobile Phase pH | Check the pH of the mobile phase. | For HPLC, ensure the mobile phase pH is within the stable range for the column (typically pH 2-8).[19] |
| Secondary Interactions with Stationary Phase | Evaluate the analytical column. | For basic compounds, use an end-capped or base-deactivated column to minimize tailing.[19] |
| Sample Solvent Mismatch | Compare sample solvent to mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[19] |
Issue 3: Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects | Perform a post-extraction spike experiment. | To assess matrix effects, compare the analyte response in a neat solution versus a spiked blank matrix extract.[6] If significant effects are observed, improve sample cleanup or use a suitable internal standard. |
| Instrument Variability | Check for system leaks and flow rate stability. | Regularly inspect pump seals and fittings for leaks.[19] Verify the pump is delivering a consistent flow rate. |
| Interference from Contaminants | Analyze a blank sample. | Check for co-eluting peaks in a blank run. An impurity, dibutyl phthalate, has been reported to interfere with farnesol analysis due to having the same m/z ions.[10] |
| Standard/Sample Instability | Evaluate the stability of farnesol in your standards and prepared samples. | Prepare standards fresh and store them properly.[14] Analyze samples as quickly as possible after preparation. |
Quantitative Data Summary
Table 1: Farnesol Quantification and Recovery
| Parameter | Value | Method | Matrix | Reference |
| Detection Limit (DL) | 0.02 ng/µL (0.09 µM) | GC-FID | Fungal Culture (C. albicans) | [4][5] |
| Quantitation Limit (QL) | Not explicitly stated, but assay was validated above the DL. | GC-FID | Fungal Culture (C. albicans) | [3] |
| Recovery | 98-102% | UHPLC-DAD | Not specified (method validation) | [15][16] |
| Recovery | >99% | Liquid-Liquid Extraction (EtOAc) | Enzymatic Assay | [11] |
| Recovery | 94% (overall) | Polymeric Bead Extraction & Normal-Phase Chromatography | Yeast Culture | [20] |
Experimental Protocols & Visualizations
Protocol 1: Liquid-Liquid Extraction of Farnesol from Fungal Culture
This protocol is adapted from a method for quantifying farnesol from Candida albicans cultures.[3]
Methodology:
-
Sample Collection: Harvest 10 mL of the whole fungal culture.
-
Internal Standard Addition: Add a suitable internal standard (e.g., 1-tetradecanol (B3432657) at 17.2 ng/µL) to the extraction solvent.
-
Extraction: Add 1.5 mL of ethyl acetate (containing the internal standard) to the 10 mL sample in a glass screw-cap tube.
-
Vortexing: Vortex the tube on high for 2 minutes, inverting intermittently.
-
Salting Out: Add 1.0 mL of 5 M NaCl solution to improve phase separation and decrease the solubility of ethyl acetate in the aqueous phase.[3]
-
Centrifugation: Vortex for an additional 10 seconds and then centrifuge at 3000 rpm for 12 minutes.
-
Analysis: Collect the upper ethyl acetate layer for GC-MS analysis.
Caption: Liquid-Liquid Extraction Workflow for Farnesol.
Protocol 2: General Solid-Phase Extraction (SPE) for Sample Cleanup
This is a generalized workflow for SPE, which can be adapted for farnesol analysis by selecting a non-polar sorbent (e.g., C18) for reversed-phase extraction.[21][22]
Methodology:
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with the sample loading solvent (e.g., water) to prepare it for the sample.
-
Sample Loading: Load the sample onto the cartridge. Farnesol and other non-polar compounds will be retained on the sorbent.
-
Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the retained farnesol with a non-polar solvent (e.g., methanol or acetonitrile).
-
Post-Elution: The eluate can be concentrated by evaporation and reconstituted in a suitable solvent for analysis.
Caption: General Solid-Phase Extraction (SPE) Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Quantitative assay for farnesol and the aromatic fusel alcohols from " by Cory H. T. Boone, Daniel Gutzmann et al. [digitalcommons.unl.edu]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ScenTree - Farnesol (CAS N° 4602-84-0) [scentree.co]
- 13. ScenTree - Farnesol (CAS N° 4602-84-0) [scentree.co]
- 14. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
- 17. Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. Recovery of E,E-farnesol from cultures of yeast erg9 mutants: extraction with polymeric beads and purification by normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Stable Isotope Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues in stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope labeling experiments?
A1: Contamination in stable isotope labeling studies primarily originates from external sources that can interfere with mass spectrometry analysis. The most common contaminants include:
-
Keratins: These structural proteins are abundant in human skin, hair, nails, and dust.[1][2][3][4] Keratin (B1170402) contamination is a major issue as it can mask the signals of low-abundance proteins of interest.[3][5]
-
Polymers: Polyethylene glycol (PEG) and polysiloxanes are frequently introduced from lab consumables such as detergents, plasticware, and some wipes.[1][4] These polymers can suppress the ionization of target peptides and dominate mass spectra.[1][4] PEG is found in many detergents like Triton X-100 and Tween, as well as in dish soap and some lab wipes.[2][6] Polysiloxanes can be observed from siliconized surfaces or plasticware.[2][4]
-
Salts: High concentrations of non-volatile salts (containing Na+ or K+, such as in PBS) can suppress the ionization of analytes.[2][4] Only volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate are suitable for mass spectrometry, typically at concentrations below 100 mM.[2][4]
Q2: What is incomplete labeling in SILAC and why is it a problem?
A2: Incomplete labeling occurs when cells in the "heavy" culture condition do not fully incorporate the stable isotope-labeled amino acids, resulting in a mixture of light and heavy proteins.[1] This leads to an underestimation of the heavy-to-light (H/L) ratio because unlabeled peptides from the heavy sample contribute to the light peptide signal.[1] For accurate quantification, a labeling efficiency of at least 97-99% is recommended, which is typically achieved after at least five to six cell doublings in the SILAC medium.[1][7]
Q3: What is arginine-to-proline conversion and how does it affect SILAC experiments?
A3: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[1][8] This is problematic because it splits the mass spectrometry signal of proline-containing peptides into multiple peaks, which complicates data analysis and leads to inaccurate protein quantification.[1] This conversion can affect a significant portion of the proteome, as many tryptic peptides contain proline.[1]
Q4: How can I verify the incorporation efficiency of stable isotope-labeled amino acids?
A4: To ensure accurate quantification, it is crucial to verify the incorporation efficiency of the heavy amino acids before proceeding with the main experiment.[1] This can be done by running a small-scale pilot experiment where a fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested.[1] The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation.[1] The goal is to achieve an incorporation rate of over 97%.[1]
Q5: How does mycoplasma contamination affect stable isotope labeling experiments?
A5: Mycoplasma contamination is a significant problem in cell culture that can alter experimental results.[9][10] These organisms can affect cell physiology, including altering protein expression and nucleic acid synthesis.[9][11] In the context of SILAC, mycoplasma can consume nutrients from the media, including the isotopically labeled amino acids, which can interfere with efficient labeling of the cellular proteome and lead to inaccurate quantification. Mycoplasma contamination has been shown to affect the expression of hundreds of genes and can alter a cell line's response to treatments.[11]
Troubleshooting Guides
Issue 1: High Keratin Contamination in Mass Spectrometry Data
-
Symptoms: Your mass spectra show prominent peaks corresponding to human keratins, which may be masking the signals of your proteins of interest.[12] It is not uncommon for over 25% of the peptide content in a sample to come from keratin-derived peptides.[5]
-
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting Steps |
| Environmental Exposure | Dust is a major source of keratin.[12] Perform all sample preparation steps in a laminar flow hood or biological safety cabinet.[3][13] Wipe down all surfaces and equipment with 70% ethanol (B145695) and water before use.[1][3] Keep all sample tubes, plates, and reagent bottles covered as much as possible.[1] |
| Improper Handling & Personal Contamination | Human skin and hair are primary sources of keratin.[14] Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet.[1][13] Change gloves frequently, especially after touching surfaces outside the clean workspace like a phone or pen.[2][4] Avoid touching your face, hair, or wool clothing.[1][3] |
| Contaminated Reagents and Labware | Communal lab chemicals and improperly cleaned glassware can be significant sources of contamination.[2][4] Use fresh, high-purity (HPLC grade) reagents and aliquot them to avoid contaminating stock solutions.[1][2] Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.[1] Wash glassware thoroughly, rinse with an organic solvent like isopropanol (B130326) (IPA), and keep it covered.[2] |
| Gel Electrophoresis Workflow | Gel tanks are a common source of keratin contamination.[4] Use pre-cast gels and ready-made buffers when possible.[3] Thoroughly clean gel casting plates with 70% ethanol.[3] Keep gel staining boxes covered and use dedicated containers for mass spectrometry samples.[1] When excising gel bands, use a clean scalpel for each band.[1][15] |
Issue 2: Incomplete Labeling in SILAC Experiments
-
Symptoms: Mass spectrometry data shows a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed.[7]
-
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium.[7] This is necessary to dilute out the pre-existing "light" amino acids. | >97% incorporation of heavy amino acids, ensuring complete replacement.[1] |
| Incorrect Amino Acid Concentration | Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.[1] Some cell lines may require higher concentrations. | Optimal cell health and efficient incorporation of labeled amino acids. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination. These organisms can consume labeled amino acids from the medium, reducing availability for the cells. | Elimination of a biological variable that can interfere with labeling.[7] |
| Amino Acid Conversion | Arginine can be converted to proline by some cell lines, and lysine (B10760008) can be hydroxylated.[7][8] | Add unlabeled proline to the SILAC medium to inhibit the metabolic conversion of arginine to proline.[1] |
Experimental Protocols
Protocol 1: Keratin-Free Sample Preparation
-
Work Area Preparation: Thoroughly clean a laminar flow hood with 70% ethanol and water.[1] Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.[1]
-
Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.[1] Change gloves frequently, especially after touching any surface outside the clean workspace.[1][4]
-
Reagent and Consumable Handling: Use fresh, high-purity reagents.[1] Aliquot reagents to avoid contaminating stock solutions.[1] Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.[1]
-
Sample Handling: Perform all sample preparation steps within the laminar flow hood.[1] Keep all tubes and plates covered as much as possible.[1] When performing in-gel digestion, use a clean scalpel for each gel band and work on a clean surface.[1]
Protocol 2: Checking SILAC Incorporation Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[1]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer.[1] Perform an in-solution or in-gel digestion of the proteins using trypsin.[1][7]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[1][7]
-
Data Analysis: Search the mass spectrometry data against a protein database.[1] Determine the ratio of heavy to light peptides for a selection of identified proteins to calculate the percentage of incorporation. The target is >97% incorporation.[1]
Data Tables
Table 1: Common Non-Protein Contaminants in Mass Spectrometry
| Contaminant Class | Specific Examples | Common Sources | Characteristic Mass Signal |
| Polymers | Polyethylene glycol (PEG) | Detergents (Triton, Tween), lab wipes, plasticware, dish soap.[2][4][6] | Repeating units of 44 Da.[2][4] |
| Polydimethylsiloxane (PDMS) | Siliconized tubes, septa, lab equipment.[2][4] | Repeating units of 74 Da.[2] | |
| Salts | Sodium (Na+), Potassium (K+) | Buffers (PBS), glassware.[2][4] | Suppresses analyte signal; forms adducts (e.g., [M+Na]+).[2][4] |
| Solvents/Reagents | Plasticizers (e.g., Phthalates) | Plastic tubes, containers, gloves.[1] | Variable, can leach from plastics into organic solvents.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. ijm.fr [ijm.fr]
- 3. med.unc.edu [med.unc.edu]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. benchchem.com [benchchem.com]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycoplasma contamination of leukemic cell lines alters protein expression determined by reverse phase protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 14. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 15. research.colostate.edu [research.colostate.edu]
Validation & Comparative
A Head-to-Head Comparison: (E,E)-Farnesol-13C3 vs. Deuterated Standards for Quantitative Analysis
In the precise world of quantitative analytical chemistry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For researchers quantifying (E,E)-Farnesol, a key sesquiterpenoid involved in various biological processes, stable isotope-labeled standards are the gold standard. This guide provides an objective comparison between (E,E)-Farnesol-13C3 and deuterated farnesol (B120207) standards, supported by established principles of isotope dilution mass spectrometry and comparative data from analytical studies.
Executive Summary
For the majority of quantitative applications utilizing liquid chromatography-mass spectrometry (LC-MS), This compound emerges as the superior choice over its deuterated counterparts. The key advantages of the 13C-labeled standard lie in its identical chromatographic behavior to the unlabeled analyte and its higher isotopic stability. While deuterated standards can be a more cost-effective option, they are susceptible to chromatographic shifts and potential deuterium-hydrogen exchange, which can compromise data accuracy.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of this compound and deuterated farnesol standards based on typical performance data from quantitative bioanalytical methods. While a direct head-to-head study for farnesol was not available, this table synthesizes validation parameters from separate analyses of isoprenoids using either 13C-labeled or deuterated internal standards, reflecting the general consensus in the scientific literature.[1][2][3]
| Performance Metric | This compound (Typical) | Deuterated Farnesol (Typical) | Rationale & Implications |
| Chromatographic Co-elution | Excellent | Variable (slight retention time shift often observed) | 13C labeling does not significantly alter the physicochemical properties, ensuring the internal standard and analyte experience identical matrix effects during LC separation. Deuteration can slightly alter polarity, leading to chromatographic separation and potentially inaccurate correction for matrix effects.[1][2][3] |
| Isotopic Stability | High | Moderate to High | 13C atoms are integrated into the carbon skeleton and are not susceptible to exchange. Deuterium (B1214612) atoms, especially if located on exchangeable sites, can be prone to back-exchange with protons from the sample matrix or solvent.[4] |
| Linearity (R²) (Typical) | >0.99 | >0.99 | Both standards can be used to establish linear calibration curves over a wide concentration range. |
| Precision (%RSD) (Typical) | <10% | <15% | The superior co-elution of 13C-labeled standards generally leads to better precision in quantitative measurements. |
| Accuracy (%Bias) (Typical) | ±10% | ±15% | More reliable correction for matrix effects by 13C-labeled standards often results in higher accuracy. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of 13C is approximately 1.1%, leading to a predictable and often negligible contribution from the unlabeled analyte to the internal standard signal. While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can sometimes complicate mass spectra. |
| Cost | Generally Higher | Generally Lower | The synthesis of 13C-labeled compounds is typically more complex and expensive than deuteration. |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of (E,E)-Farnesol in a biological matrix (e.g., cell culture supernatant) using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation
-
Internal Standard Spiking: To 1 mL of the biological sample, add a known concentration of the internal standard (this compound or deuterated farnesol) in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.
-
Liquid-Liquid Extraction:
-
Add 2 mL of a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 2 mL of the organic solvent and combine the organic fractions.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of farnesol.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50% B, increasing to 95% B over 5-7 minutes, holding for 2-3 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled farnesol and the isotopically labeled internal standard. The exact m/z values will depend on the specific adduct and fragmentation pattern. For example:
-
(E,E)-Farnesol: A potential transition could be based on the loss of water from the protonated molecule.
-
This compound: The precursor and product ions will be shifted by +3 m/z units compared to the unlabeled analyte.
-
Deuterated Farnesol: The mass shift will depend on the number of deuterium atoms incorporated.
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of (E,E)-Farnesol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
References
A Comparative Guide to the Quantitative Analysis of Farnesol: LC-MS/MS with a Labeled Standard vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of farnesol (B120207), a key quorum-sensing molecule with potential therapeutic applications, is crucial. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a labeled internal standard against alternative analytical techniques. The inclusion of experimental data and detailed protocols aims to assist in selecting the most appropriate method for specific research needs.
The use of a stable isotope-labeled internal standard, such as farnesol-d6, in LC-MS/MS analysis is considered the gold standard for quantification. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively correcting for matrix effects and variations in instrument response. This guide will delve into the performance of such a method and compare it with other validated techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and an LC-MS/MS method without a labeled internal standard.
Comparative Analysis of Farnesol Quantification Methods
The following table summarizes the performance characteristics of three distinct methods for farnesol quantification. This data has been compiled from published validation studies to provide a direct comparison of their key analytical parameters.
| Parameter | LC-MS/MS with Labeled IS (Farnesol-d6) | LC-MS/MS (No Labeled IS) | GC-MS with Structural Analog IS (1-tetradecanol) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | Typically in the low pg/mL range | 0.8 ng/mL[1] | 0.02 ng/µL (0.09 µM)[2] |
| Limit of Quantification (LOQ) | Typically in the mid-to-high pg/mL range | 2.5 ng/mL[1] | 0.05 ng/µL[2] |
| Precision (%RSD) | <15% | <15% | <3% (instrument precision)[2] |
| Accuracy (%Recovery) | 85-115% | 85-115% | Not explicitly stated in the same format |
| Internal Standard | Farnesol-d6 (Isotope Labeled) | Not specified/structural analog | 1-tetradecanol (B3432657) (Structural Analog) |
| Sample Matrix | Human Plasma, Cell Culture Media | Vaginal Fluid[1] | Fungal Culture Media[2] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are the protocols for the compared farnesol quantification techniques.
LC-MS/MS with Labeled Internal Standard (Farnesol-d6)
This protocol is a representative method for the quantification of farnesol in a biological matrix like human plasma using a labeled internal standard.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of farnesol-d6 internal standard solution (concentration to be optimized based on expected farnesol levels).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Farnesol: To be determined empirically (e.g., precursor ion [M+H]⁺ or [M+Na]⁺ to product ions).
-
Farnesol-d6: To be determined empirically, accounting for the mass shift due to deuterium (B1214612) labeling.
-
-
Collision Energy and other parameters: Optimized for maximum signal intensity.
-
UHPLC-MS/MS for Farnesol in Vaginal Fluid
This method was validated for the analysis of farnesol in vaginal fluid without a labeled internal standard.[1]
-
Sample Preparation (Protein Precipitation): [1]
-
Chromatographic Conditions: [1]
-
Mass Spectrometry Parameters: [1]
-
Detection: Tandem mass spectrometry.[1]
-
Note: An interference from dibutyl phthalate (B1215562) with the same m/z as farnesol was identified and resolved through chromatographic separation.[1]
-
GC-MS for Farnesol in Fungal Culture
This method provides a high-throughput analysis for farnesol in fungal cultures using a structural analog as an internal standard.[2]
-
Sample Preparation (Simultaneous Lysis and Extraction): [2]
-
To a 10 mL sample, add 1.5 mL of ethyl acetate (B1210297) containing 1-tetradecanol as an internal standard.[2]
-
Add salt to improve phase separation.[2]
-
Vortex to lyse cells and extract farnesol.[2]
-
Analyze the ethyl acetate layer.[2]
-
-
Chromatographic Conditions: [2]
-
Detection: [2]
-
Flame Ionization Detector (FID).[2]
-
Visualizing Workflows and Pathways
To further clarify the methodologies and the biological context of farnesol, the following diagrams are provided.
Caption: LC-MS/MS workflow for farnesol quantification with a labeled standard.
Caption: Simplified farnesol signaling pathway in Candida albicans.
References
A Comparative Guide to Farnesol Quantification: GC-MS vs. HPLC
Farnesol (B120207) is a naturally occurring isoprenoid alcohol with various biological activities, making its precise quantification essential in diverse research fields, including microbiology, oncology, and cosmetics. Both GC-MS and HPLC offer robust platforms for farnesol analysis, each with its own set of advantages and limitations. GC-MS is often favored for its high sensitivity and specificity in analyzing volatile compounds like farnesol[1][2][3], while HPLC provides a versatile alternative, particularly for non-volatile or thermally labile compounds[4].
Comparative Performance of GC-MS and HPLC for Farnesol Quantification
The selection of an analytical technique hinges on various factors, including the sample matrix, the required sensitivity, and the desired level of structural confirmation. The following table summarizes typical performance characteristics of GC-MS and HPLC for farnesol quantification based on available literature.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase, typically followed by UV or mass spectrometric detection.[4] |
| Limit of Detection (LOD) | Generally lower, in the nanogram per milliliter (ng/mL) or parts-per-billion (ppb) range. A reported DL for farnesol is 0.02 ng/µl (0.09 µM).[5][6] | Typically in the microgram per milliliter (µg/mL) or parts-per-million (ppm) range, depending on the detector. A lower limit of quantification of 0.75 ng/mL has been reported for a UHPLC method.[7] |
| Limit of Quantification (LOQ) | A reported QL for farnesol is 0.05 ng/µL in both YPD and mRPMI media.[6] | Dependent on the specific method and detector used. |
| **Linearity (R²) ** | Typically excellent, with R² values > 0.999 reported.[8] | Generally good, with R² values > 0.99 commonly achieved. |
| Precision (%RSD) | High precision, with Relative Standard Deviation (RSD) values typically below 15%. Intraday and interday precision reported to be ≤2.56%.[8] | Good precision, with %RSD values for intra-day and inter-day precision generally within acceptable limits. |
| Accuracy (% Recovery) | High accuracy, with reported recoveries in the range of 98.3–101.60%.[8] | Good accuracy, with percent recoveries for farnesol observed within the acceptance limit of 98–102%.[9][10] |
| Specificity | High, due to the combination of chromatographic separation and mass spectral data, which provides a molecular fingerprint of the analyte.[11] | Good, but can be susceptible to interference from co-eluting compounds if a non-specific detector like UV is used. Coupling with a mass spectrometer (LC-MS) enhances specificity. |
| Sample Derivatization | May be required for less volatile or polar analytes to improve chromatographic behavior, though farnesol is generally volatile enough. | Generally not required for farnesol. |
| Analysis Time | Run times can be relatively short, often in the range of 10-30 minutes. | Run times can vary depending on the complexity of the separation, but are often comparable to GC-MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. Below are representative protocols for farnesol quantification using GC-MS and HPLC, based on established methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure for the quantification of farnesol in a liquid sample.
-
Sample Preparation:
-
For biological samples, a liquid-liquid extraction is commonly employed. For instance, a sample can be extracted with an organic solvent like ethyl acetate.
-
An internal standard (e.g., 1-tetradecanol) is added to the sample prior to extraction to correct for variations in sample processing and instrument response.
-
The organic layer containing farnesol is separated, and if necessary, concentrated under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: A mid-polarity column such as a DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[12]
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate farnesol from other components. An example program could be: start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of farnesol (e.g., m/z 69, 41, 81).
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of farnesol standards of known concentrations.
-
The peak area ratio of farnesol to the internal standard is plotted against the concentration of farnesol.
-
The concentration of farnesol in the unknown samples is determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method for farnesol quantification.
-
Sample Preparation:
-
Similar to GC-MS, liquid-liquid or solid-phase extraction can be used to isolate farnesol from the sample matrix.
-
The extracted sample is dissolved in the mobile phase.
-
Filtration of the sample through a 0.45 µm filter is recommended before injection to prevent column clogging.
-
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is often employed. For example, a mobile phase of acetonitrile:water (80:20, v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detector: A UV detector set at a wavelength of 215 nm is suitable for farnesol.[9][10] Alternatively, a mass spectrometer can be used for detection (LC-MS).
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification:
-
A calibration curve is constructed by injecting a series of farnesol standards and plotting the peak area against the concentration.
-
The concentration of farnesol in the samples is calculated from the regression equation of the calibration curve.
-
Methodology Visualization
To aid in understanding the analytical processes, the following diagrams illustrate the general workflows for method comparison and the fundamental principles of GC-MS and HPLC.
Caption: General workflow for the comparison of farnesol quantification by GC-MS and HPLC.
Caption: Fundamental principles of separation and detection in GC-MS and HPLC.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of farnesol. The choice between the two will ultimately depend on the specific requirements of the study.
-
GC-MS is particularly well-suited for the analysis of farnesol due to its volatile nature, offering high sensitivity and specificity. The mass spectral data provides an additional layer of confidence in compound identification.
-
HPLC is a versatile and widely accessible technique that provides good accuracy and precision for farnesol quantification. It is especially advantageous when analyzing farnesol in complex mixtures with non-volatile components or when derivatization is to be avoided. The use of a mass spectrometric detector (LC-MS) can significantly enhance the specificity of the HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 12. agilent.com [agilent.com]
A Comparative Guide to Farnesol Metabolism in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Farnesol (B120207), a naturally occurring sesquiterpene alcohol, has garnered significant attention in the scientific community for its potential anti-cancer properties. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, often with greater potency than in normal cells, has made it a subject of intensive research.[1][2] Understanding the metabolic fate of farnesol in different cell types is crucial for elucidating its mechanisms of action and for the development of farnesol-based therapeutics. This guide provides a comparative overview of farnesol metabolism, presenting available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Key Metabolic Pathways of Farnesol
Farnesol undergoes several metabolic transformations within mammalian cells. The primary routes of farnesol metabolism are glucuronidation, phosphorylation (the salvage pathway), and hydroxylation. These pathways collectively influence the intracellular concentration and biological activity of farnesol.
Figure 1: Key metabolic pathways of farnesol in mammalian cells.
Comparative Quantitative Data on Farnesol Glucuronidation
Glucuronidation is a major pathway for the detoxification and elimination of farnesol. The process is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies utilizing human tissue microsomes and recombinant UGT-expressing cell lines have provided valuable kinetic data on farnesol glucuronidation.[3]
| Tissue/Cell Line | Major UGT Isoform(s) | Km (µM) | Vmax (pmol/min/mg) |
| Human Liver Microsomes | UGT1A1 | 49.5 | 4195 |
| Human Kidney Microsomes | Not specified | 8.6 | 1687 |
| Human Intestine Microsomes | UGT2B7 | 4.0 | 422 |
| UGT1A1-expressing cell line | UGT1A1 | 197.0 | 140 |
| UGT2B7-expressing cell line | UGT2B7 | 6.4 | 1226 |
Data sourced from a study on in vitro farnesol glucuronidation.[3]
These data indicate that farnesol is a substrate for several UGT isoforms, with particularly high affinity in the intestine (low Km). The liver demonstrates the highest overall capacity for farnesol glucuronidation (high Vmax).[3] This suggests that the metabolic fate of farnesol can vary significantly depending on the tissue and the specific UGT expression profile.
Farnesol Metabolism in Cancer vs. Normal Cells
A notable observation is that cancer cells often exhibit greater sensitivity to the cytotoxic effects of farnesol compared to their normal counterparts.[1][2] For instance, a study comparing six neoplastically-derived cell lines with three cell lines from normal tissues found that the neoplastic cells were more sensitive to farnesol.[1] Similarly, farnesol has been shown to have dose-dependent inhibitory effects on human lung cancer (A549) and colon adenocarcinoma (Caco-2) cell lines, while having no significant damaging effects on healthy human lung epithelial cells (BEAS-2B).[4][5]
The metabolic basis for this differential sensitivity is an area of active investigation. It is hypothesized that variations in the expression and activity of metabolic enzymes, such as UGTs and cytochrome P450s, between cancerous and normal cells could lead to differences in the rate of farnesol detoxification. However, direct comparative studies quantifying the metabolic rates of farnesol in paired cancer and normal cell lines are limited in the current literature.
Experimental Protocols
Cell Culture and Farnesol Treatment
-
Cell Lines: A panel of cell lines, including both cancerous (e.g., A549 - lung carcinoma, HCT-116 - colorectal carcinoma, Saos-2 - osteosarcoma) and non-cancerous (e.g., BEAS-2B - normal lung epithelium) cell lines, should be used.[5][6]
-
Culture Conditions: Cells are to be maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Farnesol Treatment: Farnesol is typically dissolved in a vehicle such as DMSO. Cells are treated with a range of farnesol concentrations for specific time periods (e.g., 24 hours) to assess metabolic changes. A vehicle control (e.g., 0.1% DMSO) should always be included.[6][7]
Quantification of Farnesol and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of farnesol and its metabolites.[8][9]
-
Sample Preparation:
-
Harvest cells and separate the cell pellet and supernatant (culture medium).
-
For intracellular metabolites, lyse the cells (e.g., through sonication or with a lysis buffer).
-
Perform a metabolite extraction, for example, using a mixture of methanol:acetonitrile:H2O.[10]
-
Precipitate proteins and centrifuge to collect the supernatant containing the metabolites.[10]
-
Lyophilize the supernatant and store at -80°C until analysis.[10]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in an appropriate solvent.
-
Inject the sample into an LC system coupled to a tandem mass spectrometer. A HILIC or C18 column can be used for separation.
-
The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent molecule (farnesol) and its expected metabolites (e.g., farnesyl glucuronide, hydroxyfarnesol) based on their specific mass-to-charge ratios and fragmentation patterns.
-
Figure 2: A generalized experimental workflow for comparing farnesol metabolism.
Conclusion
The metabolism of farnesol is a complex process involving multiple enzymatic pathways that can vary between different tissues and, potentially, between cancerous and normal cells. While quantitative data on farnesol glucuronidation provides a solid foundation for understanding its detoxification, further comparative studies are needed to fully elucidate the metabolic differences that may underlie the differential sensitivity of cancer cells to this promising anti-cancer agent. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be instrumental in advancing the therapeutic potential of farnesol.
References
- 1. Differences in sensitivity to farnesol toxicity between neoplastically- and non-neoplastically-derived cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOCELL | Free Full-Text | Farnesol as a multifunctional candidate for treatment development [techscience.com]
- 3. Farnesol is glucuronidated in human liver, kidney and intestine in vitro, and is a novel substrate for UGT2B7 and UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Farnesol Against Human Osteosarcoma Saos-2 Cells and Human Colorectal Carcinoma HCT-116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesol activates the intrinsic pathway of apoptosis and the ATF4-ATF3-CHOP cascade of ER stress in human T lymphoblastic leukemia Molt4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesol is glucuronidated in human liver, kidney and intestine in vitro, and is a novel substrate for UGT2B7 and UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-Based Metabolomics for Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Isotope Effect of (E,E)-Farnesol-¹³C₃ in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic processing of (E,E)-Farnesol and its heavy-isotope labeled counterpart, (E,E)-Farnesol-¹³C₃. The focus is on the kinetic isotope effect (KIE) observed during cytochrome P450-mediated hydroxylation, a key step in farnesol (B120207) metabolism. While direct experimental data on the kinetic isotope effect of (E,E)-Farnesol-¹³C₃ is limited in publicly available literature, this guide presents a hypothetical study based on established principles of enzyme kinetics and isotope effects to illustrate the expected outcomes and experimental approaches.
Introduction to the Isotope Effect in Farnesol Metabolism
(E,E)-Farnesol is a naturally occurring sesquiterpenoid alcohol that plays crucial roles in various biological processes, including cholesterol biosynthesis and protein prenylation.[1][2] Its metabolism is of significant interest in drug development due to its potential anti-cancer properties. A common metabolic pathway for farnesol is hydroxylation, often catalyzed by cytochrome P450 (CYP) enzymes such as CYP2E1 and CYP2C19.[3]
The use of isotopically labeled molecules like (E,E)-Farnesol-¹³C₃ provides a powerful tool to investigate reaction mechanisms and kinetics. A kinetic isotope effect (KIE) arises when the rate of a reaction is altered by the substitution of an atom in the reactant with one of its heavier isotopes. The magnitude of the KIE can provide insights into the rate-determining step of the enzymatic reaction and the nature of the transition state.
Hypothetical Comparative Study: CYP450-Mediated Hydroxylation
This section outlines a hypothetical experiment designed to compare the kinetic parameters of (E,E)-Farnesol and (E,E)-Farnesol-¹³C₃ in a reaction catalyzed by a hypothetical cytochrome P450 enzyme, CYPX.
Experimental Objective
To determine the kinetic isotope effect of (E,E)-Farnesol-¹³C₃ on the Vmax, Km, and kcat/Km of a CYPX-catalyzed hydroxylation reaction.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the hypothetical quantitative data obtained from enzyme kinetic assays.
| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) | KIE (kH/k¹³C) on kcat/Km |
| (E,E)-Farnesol | 15.2 | 8.5 | 304 | 3.58 x 10⁷ | \multirow{2}{*}{1.05} |
| (E,E)-Farnesol-¹³C₃ | 14.8 | 8.6 | 296 | 3.44 x 10⁷ |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Interpretation of Hypothetical Results
The hypothetical data suggests a small normal kinetic isotope effect (KIE > 1) on kcat/Km. This would indicate that the cleavage of the C-H bond at the labeled position is partially rate-limiting in the overall enzymatic reaction. A KIE value close to unity, as shown, is common for heavy-atom isotope effects where bond vibrations are less affected compared to deuterium (B1214612) substitution.
Experimental Protocols
A detailed methodology for the hypothetical experiment is provided below.
Enzyme Preparation
-
Source: Recombinant human CYPX co-expressed with cytochrome P450 reductase in E. coli membranes.
-
Purification: Microsomes containing the expressed enzymes are prepared by differential centrifugation.
-
Quantification: The concentration of CYPX is determined using carbon monoxide difference spectroscopy. Total protein concentration is measured by a Bradford assay.
Kinetic Assay
-
Reaction Mixture: A typical 200 µL reaction mixture would contain:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
10 pmol CYPX
-
Varying concentrations of (E,E)-Farnesol or (E,E)-Farnesol-¹³C₃ (0.5 - 50 µM)
-
1 mM NADPH (reaction initiator)
-
-
Incubation: The reaction is initiated by adding NADPH and incubated at 37°C for 15 minutes.
-
Termination: The reaction is stopped by the addition of 100 µL of ice-cold acetonitrile.
-
Product Analysis: The mixture is centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the hydroxylated farnesol product.
Data Analysis
-
The initial reaction velocities are plotted against the substrate concentrations.
-
The kinetic parameters (Vmax and Km) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism).
-
The catalytic efficiency (kcat/Km) is calculated from these parameters.
-
The kinetic isotope effect is calculated as the ratio of the kcat/Km for the light substrate ((E,E)-Farnesol) to the heavy substrate ((E,E)-Farnesol-¹³C₃).
Visualizations
Signaling Pathway: Farnesol Metabolism
References
- 1. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head on Precision: Quantifying Farnesol with 13C3-Labeled Internal Standard
In the landscape of drug development and cellular research, the accurate and precise quantification of signaling molecules like farnesol (B120207) is paramount. Farnesol, a sesquiterpenoid alcohol, plays a crucial role in various biological processes, including quorum sensing in fungi and modulation of cellular signaling pathways. For researchers investigating these pathways, the choice of analytical methodology can significantly impact the reliability of their findings. This guide provides a comparative analysis of farnesol quantification using a stable isotope-labeled internal standard (¹³C₃-Farnesol) against a conventional internal standard, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope Dilution
The use of a stable isotope-labeled internal standard, such as ¹³C₃-Farnesol, in conjunction with mass spectrometry (GC-MS or LC-MS) is considered the gold standard for quantitative analysis. This technique, known as stable isotope dilution analysis (SIDA), offers superior accuracy and precision by mitigating variability introduced during sample preparation and analysis. The ¹³C₃-Farnesol standard is chemically identical to the analyte of interest, farnesol, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution and co-ionization allow for a more effective correction of matrix effects and sample loss, leading to more reliable data.[1][2][3]
Comparative Analysis of Farnesol Quantification Methods
Table 1: Performance Characteristics of Farnesol Quantification with 1-Tetradecanol (B3432657) Internal Standard (GC-FID)
| Parameter | Result | Reference |
| Linearity (R²) | >0.99 | Boone et al., 2022[4][5] |
| Instrument Precision (%RSD) | <3% | Boone et al., 2022[4][5] |
| Intra-day Precision (%RSD) | <10% | Boone et al., 2022[4][5] |
| Accuracy (Spike Recovery) | 90-110% | Boone et al., 2022[4][5] |
| Limit of Detection (LOD) | 0.02 ng/µL (0.09 µM) | Boone et al., 2022[4][5] |
| Limit of Quantification (LOQ) | 0.05 ng/µL | Boone et al., 2022[4] |
Table 2: Expected Performance Comparison: 1-Tetradecanol vs. ¹³C₃-Farnesol Internal Standard
| Parameter | 1-Tetradecanol (GC-FID) | ¹³C₃-Farnesol (GC-MS) | Justification for Expected Improvement |
| Accuracy | High (90-110% recovery) | Higher and More Consistent | ¹³C₃-Farnesol co-elutes and has identical chemical properties to farnesol, providing superior correction for matrix effects and extraction inconsistencies.[1][2][3] |
| Precision (%RSD) | Good (<10%) | Improved (<5%) | The identical behavior of the analyte and internal standard minimizes variability at every step of the analytical process, leading to lower relative standard deviations.[1][2] |
| Specificity | High | Very High | GC-MS provides an additional layer of specificity through mass fragmentation patterns, reducing the likelihood of interference from co-eluting compounds. |
| Robustness | Good | Excellent | The use of a stable isotope-labeled standard makes the method less susceptible to variations in experimental conditions. |
Experimental Protocols
Method 1: Farnesol Quantification using GC-FID with 1-Tetradecanol Internal Standard
This protocol is adapted from the validated method described by Boone et al. (2022).[4][5]
1. Sample Preparation and Extraction:
-
To a 10 mL sample (e.g., culture supernatant), add 1.5 mL of extraction solution (ethyl acetate (B1210297) containing 17.2 ng/µL of 1-tetradecanol as the internal standard).[4]
-
Vortex vigorously for 2 minutes.
-
Add 1.0 mL of 5 M NaCl solution, vortex for 10 seconds, and centrifuge to separate the phases.[4]
-
Transfer the upper organic layer (ethyl acetate) to a GC vial for analysis.
2. GC-FID Analysis:
-
Instrument: Agilent 7890B GC with FID.
-
Column: HP-Innowax (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 2 µL (splitless).
-
Carrier Gas: Hydrogen.
-
Oven Program: Initial temperature of 90°C, ramp at 30°C/min to 245°C, and hold for 7 minutes.[4]
-
Quantification: Based on the peak area ratio of farnesol to the 1-tetradecanol internal standard against a calibration curve.
Method 2: Farnesol Quantification using GC-MS with ¹³C₃-Farnesol Internal Standard (Proposed)
This proposed protocol adapts the above method for use with a stable isotope-labeled internal standard and mass spectrometric detection.
1. Sample Preparation and Extraction:
-
Spike a known amount of ¹³C₃-Farnesol internal standard into the 10 mL sample before extraction. The final concentration of the internal standard should be close to the expected concentration of farnesol in the samples.
-
Proceed with the same ethyl acetate extraction protocol as described in Method 1.
2. GC-MS Analysis:
-
Instrument: GC system coupled with a mass spectrometer (e.g., Agilent 8890 GC/5977C MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1-2 µL (splitless).
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C for 2 minutes, then ramp at 20°C/min to 240°C.
-
MS Detection: Use selected ion monitoring (SIM) mode. Monitor characteristic ions for both farnesol (e.g., m/z 69, 81, 93, 121) and ¹³C₃-Farnesol (e.g., m/z 72, 84, 96, 124 - shifted by +3 amu).
-
Quantification: Calculate the ratio of the peak area of a specific farnesol ion to the corresponding ion of ¹³C₃-Farnesol. Quantify using a calibration curve prepared with known amounts of farnesol and a fixed amount of the ¹³C₃-Farnesol internal standard.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of farnesol, the following diagrams are provided.
Farnesol is a key intermediate in the sterol biosynthesis pathway. Understanding its production is critical for many areas of research.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the use of a ¹³C₃-farnesol internal standard with GC-MS or LC-MS is unequivocally the superior method. While validated methods using conventional internal standards can provide reliable data, the stable isotope dilution approach inherently offers enhanced accuracy and precision by more effectively correcting for analytical variability. This leads to more robust and defensible results, which are critical in both basic research and regulated environments. The adoption of this gold-standard methodology is a strategic step towards ensuring the quality and impact of scientific findings.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking (E,E)-Farnesol-13C3: A Comparative Guide to Isoprenoid Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E,E)-Farnesol-13C3 with other commonly used isoprenoid tracers for metabolic labeling and pathway analysis. The selection of an appropriate tracer is critical for accurately elucidating the complexities of the isoprenoid biosynthesis pathway and its role in various cellular processes, including protein prenylation and cholesterol synthesis. This document aims to assist researchers in making informed decisions by presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Isoprenoid Tracing
The isoprenoid biosynthesis pathway is a fundamental metabolic route responsible for the synthesis of a vast array of essential molecules, including sterols, dolichols, and ubiquinone. Protein prenylation, the post-translational modification of proteins with farnesyl or geranylgeranyl moieties, is crucial for the proper function and subcellular localization of numerous signaling proteins, such as small GTPases.[1][2] The study of this pathway often relies on the use of labeled precursors, or tracers, that can be incorporated into downstream isoprenoids and tracked analytically.
This compound is a stable isotope-labeled form of (E,E)-farnesol, a 15-carbon sesquiterpene alcohol.[3] It serves as a valuable tool for tracing the metabolic fate of farnesol (B120207) and its incorporation into various biomolecules. This guide benchmarks this compound against other key isoprenoid tracers, providing a comparative analysis of their utility in metabolic research.
Comparative Analysis of Isoprenoid Tracers
The choice of an isoprenoid tracer depends on the specific research question, the biological system under investigation, and the analytical methods available. This section compares this compound with two other widely used classes of isoprenoid tracers: labeled geranylgeraniol (B1671449) and labeled mevalonic acid.
Key Performance Indicators
The efficacy of an isoprenoid tracer can be evaluated based on several key performance indicators:
-
Incorporation Efficiency: The rate and extent to which the tracer is taken up by cells and incorporated into the target isoprenoid pool.
-
Metabolic Specificity: The degree to which the tracer follows a specific metabolic route without significant conversion into off-target pathways.
-
Biological Perturbation: The potential for the tracer, especially at higher concentrations, to alter normal cellular metabolism or signaling.
-
Analytical Detectability: The ease and sensitivity with which the labeled products can be detected and quantified by analytical techniques such as mass spectrometry.
Data Summary
The following table summarizes the key characteristics and typical applications of this compound and its alternatives.
| Tracer | Chemical Formula | Labeled Positions | Primary Application | Advantages | Disadvantages |
| This compound | 13C3C12H26O | C10, C11, C12 | Tracing farnesylation and cholesterol biosynthesis | Direct precursor to FPP; high specificity for farnesyl-related pathways.[4] | May have biological effects at high concentrations.[5] |
| Geranylgeraniol-13C5 | 13C5C15H30O | Varies by synthesis | Tracing geranylgeranylation | Direct precursor to GGPP; specific for geranylgeranylated proteins.[4] | Can be retroconverted to farnesyl pyrophosphate to some extent. |
| Mevalonic Acid-13C5 | 13C5H12O4 | Varies by synthesis | General isoprenoid pathway tracing | Enters the pathway at an early stage, allowing for broad labeling of isoprenoids.[6] | Label can be diluted through branching pathways. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results in metabolic labeling studies. This section provides standardized protocols for the use of isoprenoid tracers in cell culture, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Metabolic Labeling of Cultured Cells
This protocol describes a general procedure for labeling adherent mammalian cells with isoprenoid tracers.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Isoprenoid tracer stock solution (e.g., this compound in ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Tracer Addition: Remove the culture medium and replace it with fresh medium containing the desired concentration of the isoprenoid tracer. A typical starting concentration for this compound is 10-50 µM. Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for a predetermined period (e.g., 12-24 hours) to allow for tracer uptake and metabolism.
-
Cell Harvest: Wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer containing protease inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant for further analysis.
LC-MS Analysis of Isoprenoids
This protocol provides a general workflow for the analysis of labeled isoprenoids from cell lysates by LC-MS.
Materials:
-
Cell lysate from metabolic labeling experiment
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water with 0.1% formic acid
-
LC column suitable for lipid analysis (e.g., C18)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Protein Precipitation: Add 4 volumes of ice-cold ACN to the cell lysate to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% MeOH) for LC-MS analysis.
-
LC Separation: Inject the sample onto the LC system. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid) to separate the isoprenoids.
-
MS Detection: Analyze the eluent using the mass spectrometer in a suitable ionization mode (e.g., positive electrospray ionization). Perform full scan analysis to detect the isotopically labeled isoprenoids and their downstream metabolites.
Visualizing Isoprenoid Metabolism and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Isoprenoid biosynthesis pathway showing entry points for different tracers.
Caption: Experimental workflow for metabolic labeling and LC-MS analysis.
Conclusion
The selection of an appropriate isoprenoid tracer is a critical decision in the design of metabolic labeling experiments. This compound offers high specificity for tracing farnesylation and pathways downstream of farnesyl pyrophosphate. For broader labeling of the isoprenoid pathway, mevalonic acid-based tracers are suitable, while geranylgeraniol-based tracers are ideal for specifically investigating protein geranylgeranylation. This guide provides the foundational information, including comparative data and standardized protocols, to aid researchers in choosing the optimal tracer for their specific scientific inquiries and to ensure the generation of high-quality, reproducible data in the study of isoprenoid metabolism.
References
- 1. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Complete Sets of Farnesylated and Geranylgeranylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Online TRC - this compound | LGC Standards [lgcstandards.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Farnesol-mediated shift in the metabolic origin of prenyl groups used for protein prenylation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (E,E)-Farnesol-13C3: A Guide for Laboratory Professionals
(E,E)-Farnesol-13C3 , an isotopically labeled organic compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this substance.
Immediate Safety and Handling
Before disposal, it is crucial to adhere to standard laboratory safety protocols. (E,E)-Farnesol is classified as a substance that causes skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact[1][2].
-
Eye Protection: Use safety goggles or glasses to protect against splashes[1][3].
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
In Case of a Spill: For spills, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth[1][3]. Collect the spilled material and place it in a suitable, closed container for disposal[3][4]. Ensure the area is well-ventilated. Do not let the product enter drains[1].
Disposal Procedures for this compound
Since this compound is labeled with a stable isotope (Carbon-13), no special precautions for radioactivity are required[5]. The disposal procedure is the same as for unlabeled farnesol[5][]. The primary principle is to manage it as a hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Do Not Mix: Do not mix this compound with other waste. Keep it in its original container if possible.
-
Container Labeling: Ensure the waste container is clearly labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Waste Collection:
-
For small quantities, the material should be placed in a designated "Organic Liquid" waste container, often located in a fume hood[7].
-
Large quantities should be collected in a separate, sealed, and properly labeled container.
-
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material[4]. The disposal must be in accordance with all federal, state, and local regulations[8].
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent materials from a spill or empty containers, should be treated as hazardous waste and disposed of in the same manner as the unused product[4].
Key Data Summary
The following tables summarize the essential physical, chemical, and safety data for (E,E)-Farnesol.
| Property | Value |
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 149 °C @ 4 mmHg |
| Flash Point | 96 °C[2][3] |
| Density | 0.887 g/cm³[3] |
| Solubility in Water | Insoluble |
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation[1] |
| Skin Sensitization | May cause an allergic skin reaction[1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1] |
Experimental Protocols Cited
The information presented is based on standard safety data sheets and chemical handling protocols. Specific experimental use of this compound should be governed by detailed protocols established within your organization, which should include risk assessments and waste disposal plans.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (E,E)-Farnesol-13C3
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (E,E)-Farnesol-13C3. The following procedures are designed to ensure safe laboratory practices and minimize exposure risk.
Personal Protective Equipment (PPE)
Proper selection and use of personal protective equipment are paramount to ensure safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | It is recommended to use equipment that complies with standards such as NIOSH (US) or CEN (EU). Contact lenses should not be worn as they can absorb and concentrate irritants.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, Nitrile rubber). | The suitability and durability of gloves depend on the specific laboratory conditions and duration of use. An impervious apron or protective clothing is also recommended to prevent skin contact.[1][2][3] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Not typically required with adequate ventilation. | If working in a poorly ventilated area or if vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][4][5] |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is crucial for safe handling.
-
Preparation :
-
Handling :
-
Avoid all personal contact with the substance, including inhalation of vapors.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Keep containers securely sealed when not in use.[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents, alkali metals, and nitrides.[1][4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
-
Post-Handling :
Spill Management and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures must be followed.
Spill Management:
-
Minor Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]
-
-
Major Spills :
Disposal Plan:
-
All waste, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and federal regulations.[1][5]
-
Do not dispose of this compound down the drain or into the environment.[2][5]
-
Engage a licensed professional waste disposal service for the disposal of the chemical waste.[3]
-
Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
